2-Cyclohexyl-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGATTGYDONWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364218 | |
| Record name | 2-Cyclohexyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-13-0 | |
| Record name | 2-Cyclohexyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexyl-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Cyclohexyl-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclohexyl-5-methylphenol, a valuable chemical intermediate. The document details a robust synthesis protocol derived from established methodologies and presents a thorough characterization profile, including physical properties and predicted spectroscopic data.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Friedel-Crafts alkylation of p-cresol with cyclohexene. This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid. The following protocol is a synthesized procedure based on established methods for the alkylation of phenols and cresols.
Reaction Principle
The reaction proceeds via the protonation of cyclohexene by an acid catalyst to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, primarily at the ortho position relative to the hydroxyl group due to its activating and ortho-, para-directing effects. The methyl group at the para position sterically hinders para-substitution, favoring the formation of the 2-substituted product.
Experimental Protocol
Materials:
-
p-Cresol
-
Cyclohexene
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (solvent)
-
Sodium hydroxide solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve p-cresol (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%) in toluene.
-
Reagent Addition: Heat the mixture to a gentle reflux (approximately 110-120°C) with vigorous stirring. Slowly add cyclohexene (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a 10% sodium hydroxide solution to remove the acidic catalyst and any unreacted p-cresol. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation, column chromatography on silica gel using a hexane:ethyl acetate gradient, or by recrystallization from a suitable solvent like hexane.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Key Reaction Parameters
| Parameter | Value/Range | Rationale |
| Reactants | p-Cresol, Cyclohexene | Readily available starting materials for Friedel-Crafts alkylation. |
| Catalyst | p-Toluenesulfonic acid | A mild, efficient, and easy-to-handle solid acid catalyst. |
| Solvent | Toluene | A suitable solvent that allows for the required reaction temperature. |
| Molar Ratio | p-Cresol : Cyclohexene (1 : 1.0-1.2) | A slight excess of the alkylating agent can drive the reaction to completion. |
| Temperature | 110-120°C | Sufficient to promote the reaction without significant side product formation. |
| Reaction Time | 3-6 hours | Typically sufficient for high conversion. Monitored by TLC. |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1596-13-0 | |
| Molecular Formula | C₁₃H₁₈O | |
| Molecular Weight | 190.28 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 67-71 °C | |
| Boiling Point | 135 °C at 2 mmHg |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9 | d | 1H | Ar-H |
| ~6.7 | d | 1H | Ar-H |
| ~6.6 | s | 1H | Ar-H |
| ~4.8 | s | 1H | -OH |
| ~3.0 | m | 1H | Ar-CH- |
| ~2.2 | s | 3H | Ar-CH₃ |
| 1.2-1.9 | m | 10H | Cyclohexyl -CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Ar-C-OH |
| ~137 | Ar-C-CH₃ |
| ~130 | Ar-C |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~115 | Ar-CH |
| ~36 | Ar-CH- |
| ~32 | Cyclohexyl -CH₂- |
| ~27 | Cyclohexyl -CH₂- |
| ~26 | Cyclohexyl -CH₂- |
| ~21 | Ar-CH₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy):
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (phenolic) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1260-1180 | C-O stretch (phenol) |
MS (Mass Spectrometry):
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular ion) |
| 175 | [M - CH₃]⁺ |
| 107 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Logical Relationship of Synthesis and Characterization
Caption: Logical flow from synthesis to characterization of this compound.
Conclusion
This technical guide outlines a reliable and adaptable method for the synthesis of this compound via Friedel-Crafts alkylation. The provided characterization data, including physical properties and predicted spectroscopic information, will aid researchers in identifying and verifying the synthesized compound. This information is intended to support further research and development activities involving this important chemical intermediate.
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyl-5-methylphenol, a substituted phenolic compound, holds interest within various chemical and pharmaceutical research domains. Its structural combination of a phenol ring, a cyclohexyl group, and a methyl group imparts a unique set of physicochemical characteristics that influence its reactivity, solubility, and potential biological interactions. Understanding these properties is fundamental for its application in synthesis, formulation, and as a potential scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a schematic representation of its synthesis.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for membrane permeability, and its overall stability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | [1][2][3] |
| Molecular Weight | 190.29 g/mol | [1][2][3] |
| CAS Number | 1596-13-0 | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 68 °C | [1][2][3] |
| Boiling Point | 135 °C at 2 mmHg | [1][2][3] |
| Predicted Density | 1.026 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 10.39 ± 0.35 | [2] |
| Predicted logP | 4.5 | [4][5] |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound is governed by standardized experimental protocols. The following methodologies are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[1][2][3][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
Determination of Melting Point (OECD Guideline 102)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.
Apparatus:
-
Capillary tube melting point apparatus (liquid bath or metal block)
-
Thermometer calibrated to a precision of ± 0.5 °C
-
Sample of this compound, finely powdered
Procedure:
-
A small amount of the finely powdered this compound is introduced into a capillary tube, sealed at one end, to a height of approximately 3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 1 °C/min.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. The range between these two temperatures is the melting range.
Determination of Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Ebulliometer or dynamic method apparatus
-
Thermometer calibrated to a precision of ± 0.5 °C
-
Pressure measurement device
Procedure (Dynamic Method):
-
The sample of this compound is placed in a suitable vessel and heated.
-
The pressure in the apparatus is gradually reduced while monitoring the temperature of the liquid.
-
The boiling point at a given pressure is the temperature at which the liquid boils and the temperature remains constant.
-
This is repeated at several pressures to establish a vapor pressure curve.
Determination of Water Solubility (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath (20 ± 0.5 °C)
-
Analytical method for quantification (e.g., HPLC, GC)
Procedure (Flask Method):
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the aqueous phase is determined by a suitable analytical method.
Determination of the Dissociation Constant (pKa) (OECD Guideline 112)
The pKa is a measure of the strength of an acid in solution. For a phenol, it represents the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a glass electrode
-
Temperature-controlled titration vessel
-
Burette
-
Standardized solutions of a strong acid and a strong base
Procedure (Titration Method):
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH versus volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Synthesis Workflow
While various methods for the synthesis of substituted phenols exist, a common and industrially relevant approach for producing this compound is through the Friedel-Crafts alkylation of p-cresol with cyclohexene or cyclohexanol in the presence of an acid catalyst.
Caption: Synthesis of this compound via Friedel-Crafts alkylation.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of this compound in the public domain. However, the broader class of substituted phenols is known to exhibit a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. The lipophilic nature of the cyclohexyl group may enhance membrane permeability, potentially influencing its interaction with cellular targets. Further research is warranted to elucidate the specific biological profile of this compound and to identify any potential therapeutic applications.
Conclusion
This technical guide provides a consolidated source of information on the physicochemical properties of this compound. The presented data, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the biological activity of this specific compound remains largely unexplored, its structural features suggest potential for further investigation. The provided synthesis workflow illustrates a viable route for its preparation, enabling further studies into its properties and applications.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 2. laboratuar.com [laboratuar.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 13. lcslaboratory.com [lcslaboratory.com]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 19. oecd.org [oecd.org]
- 20. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
An In-depth Technical Guide to 2-Cyclohexyl-5-methylphenol (CAS: 1596-13-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyclohexyl-5-methylphenol, a substituted phenolic compound. The information presented herein is intended to support research and development activities by providing key chemical data, a representative synthesis protocol, and an analysis of its potential biological relevance based on the broader class of alkylphenols.
Chemical and Physical Properties
This compound, also known as 4-Cyclohexyl-3-hydroxytoluene, is a solid organic compound.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1596-13-0 | [2] |
| Molecular Formula | C₁₃H₁₈O | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 67.0 to 71.0 °C | [3] |
| Boiling Point | 135 °C at 2 mmHg | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Cyclohexyl-3-hydroxytoluene | [1][3] |
| Purity (typical) | >97.0% (GC) | [3] |
Synthesis
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of m-cresol with either cyclohexene or cyclohexanol in the presence of an acid catalyst.[4]
Representative Experimental Protocol: Friedel-Crafts Alkylation
This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies for phenols.
Materials:
-
m-Cresol
-
Cyclohexene
-
Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst
-
Dry dichloromethane (DCM) or other inert solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of m-cresol in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.
-
Allow the mixture to stir for 15-20 minutes.
-
Add cyclohexene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it over ice-cold 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis Workflow Diagram
References
Spectral Analysis of 2-Cyclohexyl-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 2-Cyclohexyl-5-methylphenol. Due to the absence of publicly available experimental spectral data at the time of this report, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such data for a solid phenolic compound are provided to guide researchers in their laboratory work. This guide is intended to serve as a practical resource for the characterization and analysis of this compound in research and development settings.
Introduction
This compound is a phenolic compound with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.28 g/mol .[1] Its structure, featuring a phenol ring substituted with a cyclohexyl and a methyl group, suggests potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new chemical entities. Accurate spectral characterization is fundamental to confirming the identity, purity, and structure of this compound. This guide outlines the expected spectral characteristics and provides standardized methodologies for their determination.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 6.9 - 7.1 | d | 1H | Ar-H ortho to -OH |
| ~ 6.6 - 6.8 | m | 2H | Ar-H meta and para to -OH |
| ~ 4.5 - 5.5 | s (broad) | 1H | -OH |
| ~ 2.8 - 3.2 | m | 1H | Ar-CH-(cyclohexyl) |
| 2.29 | s | 3H | Ar-CH₃ |
| ~ 1.2 - 1.9 | m | 10H | Cyclohexyl -CH₂- |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | Ar-C-OH |
| ~ 137 - 140 | Ar-C-CH₃ |
| ~ 130 - 135 | Ar-C-Cyclohexyl |
| ~ 125 - 130 | Ar-CH |
| ~ 115 - 120 | Ar-CH |
| ~ 110 - 115 | Ar-CH |
| ~ 35 - 40 | Ar-CH-(cyclohexyl) |
| ~ 30 - 35 | Cyclohexyl -CH₂- |
| ~ 25 - 30 | Cyclohexyl -CH₂- |
| ~ 20 - 25 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch |
| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 1500 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1450 | Medium | C-H bend (aliphatic) |
| ~ 1200 | Strong | C-O stretch (phenol) |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Assignment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 107 | [M - C₆H₁₁]⁺ (loss of cyclohexyl radical) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Experimental Protocols
The following are generalized protocols for the spectral analysis of a solid phenolic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
-
Instrument Parameters (GC-MS with EI):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) to ensure elution of the compound.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Detector: Mass analyzer (e.g., quadrupole, time-of-flight).
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis and structure elucidation of this compound.
References
An In-depth Technical Guide to the Isomers of Cyclohexyl-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of cyclohexyl-methylphenol, a group of organic compounds with applications in the chemical industry. This document details their synthesis, physicochemical properties, and spectroscopic data. Experimental protocols for their synthesis and analysis are also provided to support further research and development.
Physicochemical Properties
The isomers of cyclohexyl-methylphenol share the same molecular formula (C₁₃H₁₈O) and molecular weight (190.28 g/mol ), but differ in the substitution pattern of the cyclohexyl and methyl groups on the phenol ring. These structural variations lead to differences in their physical and chemical properties, as summarized in the table below.
| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1 | 2-Cyclohexyl-5-methylphenol | 1596-13-0 | C₁₃H₁₈O | 190.28 | 67-71 | 135 (at 2 mmHg)[1] |
| 2 | 4-Cyclohexyl-2-methylphenol | 10366-14-0 | C₁₃H₁₈O | 190.28 | Not available | Not available |
| 3 | 5-Cyclohexyl-2-methylphenol | Not available | C₁₃H₁₈O | 190.28[2] | Not available | Not available |
| 4 | 2-Cyclohexyl-6-methylphenol | 4855-68-9 | C₁₃H₁₈O | 190.28[3] | 70.5[4] | 192 (at 50 Torr)[4] |
| 5 | 4-Cyclohexyl-3-methylphenol | 1596-16-3 | C₁₃H₁₈O | 190.28 | Not available | Not available |
Synthesis of Cyclohexyl-methylphenol Isomers
The most common method for synthesizing cyclohexyl-methylphenol isomers is the Friedel-Crafts alkylation of cresols with either cyclohexene or cyclohexanol in the presence of an acid catalyst. The choice of cresol isomer (ortho-, meta-, or para-cresol) and the reaction conditions can influence the isomeric distribution of the final product.
A general workflow for the synthesis is illustrated below:
Caption: General synthesis workflow for cyclohexyl-methylphenol isomers.
Detailed Experimental Protocol: Alkylation of p-Cresol with Cyclohexanol
This protocol provides a representative example for the synthesis of 4-methyl-2-cyclohexylphenol.
Materials:
-
p-Cresol
-
Cyclohexanol
-
Acidic zeolite catalyst (e.g., H-BEA)
-
Toluene (solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve p-cresol in toluene.
-
Add the acidic zeolite catalyst to the solution (typically 1-10% by weight relative to p-cresol).
-
Heat the mixture to the reaction temperature (typically 140-200°C).
-
Add cyclohexanol dropwise to the heated mixture over a period of time. The molar ratio of cyclohexanol to p-cresol is typically in the range of 1:1 to 1:4.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield the desired cyclohexyl-methylphenol isomer.
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of cyclohexyl-methylphenol isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture.
Experimental Protocol:
-
Instrument: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Injector Temperature: 250°C.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) before injection.
The resulting mass spectra will show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the isomers. The fragmentation pattern will be characteristic of the specific isomer and can be used for identification by comparison with spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the isomers.
Experimental Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra under standard conditions.
The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, will be unique for each isomer, allowing for unambiguous structure elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or in a suitable solvent.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
The FTIR spectra of all isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the cyclohexyl and methyl groups, will also be present. While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can help distinguish between the isomers. For example, an FTIR spectrum of 4-cyclohexyl-3-methylphenol is available in the SpectraBase database.[6]
Applications
Cyclohexyl-methylphenol isomers are primarily used as intermediates in the chemical industry. Their antioxidant properties make them suitable for use as stabilizers in polymers and other materials.[3] They can also serve as precursors in the synthesis of more complex molecules for various applications.
Safety and Handling
Cyclohexyl-methylphenol isomers should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for the specific isomer. Some isomers are classified as harmful if swallowed and can cause skin and eye irritation.[5]
References
- 1. labsolu.ca [labsolu.ca]
- 2. 5-Cyclohexyl-2-methylphenol | C13H18O | CID 21223234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Cyclohexyl-6-methylphenol CAS#: 4855-68-9 [amp.chemicalbook.com]
- 5. This compound | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
The Biological Activity of Substituted Phenols: A Technical Guide for Drug Development
Introduction
Phenolic compounds, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are a cornerstone of medicinal chemistry and pharmacology. They are ubiquitously found in nature and have been the subject of extensive research due to their broad spectrum of biological activities.[1][2] The reactivity and therapeutic potential of a simple phenol molecule can be dramatically altered by the introduction of various substituent groups onto the aromatic ring. These substitutions influence the molecule's electronic properties, steric hindrance, and lipophilicity, thereby modulating its interaction with biological targets.[3][4] This guide provides an in-depth exploration of the primary biological activities of substituted phenols—antioxidant, antimicrobial, anticancer, and anti-inflammatory—with a focus on structure-activity relationships (SAR), quantitative data, experimental methodologies, and the underlying signaling pathways.
Antioxidant Activity
The antioxidant capacity of substituted phenols is their most renowned property, underpinning many of their other biological effects.[5] This activity stems from their ability to donate the hydrogen atom from their hydroxyl group to neutralize damaging free radicals, such as reactive oxygen species (ROS).[6] This process converts the phenol into a phenoxyl radical, which is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring.[6]
Mechanism of Action The primary mechanisms by which phenols exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable and less reactive.[6]
-
Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation. This mechanism is often followed by proton transfer.[7]
The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical formed. Substituents that can further stabilize this radical, particularly electron-donating groups (EDGs) at the ortho and para positions, enhance antioxidant activity.[8]
Structure-Activity Relationship (SAR)
-
Hydroxyl Groups: The number and position of -OH groups are critical. Dihydroxy phenols, such as catechols (ortho-dihydroxy), are generally more potent antioxidants than monohydroxy phenols.[9][10]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH3, -tert-butyl) and methoxy (-OCH3) groups at the ortho and para positions increase the electron density on the aromatic ring, facilitating H-atom donation and stabilizing the resulting radical.[6]
-
Steric Hindrance: Bulky groups, such as tert-butyl, at the ortho positions can increase the stability of the phenoxyl radical by preventing dimerization, thus enhancing antioxidant activity.[11]
Quantitative Data: Antioxidant Activity of Substituted Phenols
| Compound | Assay | IC50 Value | Reference Compound |
| 2-tert-Butyl-4-(4-phenyl-isoxazol-3-ylmethoxy)-phenol | ABTS•+ scavenging | 3.17 x 10⁻⁶ M | Butylated hydroxyanisole (BHA) (IC50 1.04 x 10⁻⁵ M)[12] |
| Gallic Acid | DPPH scavenging | ~5 µg/mL | - |
| Quercetin | DPPH scavenging | ~7 µg/mL | - |
| Butylated hydroxytoluene (BHT) | DPPH scavenging | ~20 µg/mL | - |
| Note: The values for Gallic Acid, Quercetin, and BHT are representative and can vary based on specific experimental conditions. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the measurement of the antioxidant capacity of a substituted phenol by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[13]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[13]
-
Test Samples: Prepare a stock solution of the test phenol in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.
-
Standard: Prepare a series of dilutions of a standard antioxidant like Trolox or Gallic Acid.[13]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the test sample, standard, or blank (solvent) to the appropriate wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl-substituted phenols as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
2-Cyclohexyl-5-methylphenol: A Comprehensive Technical Guide for its Role as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyl-5-methylphenol, a substituted phenolic compound, serves as a crucial chemical intermediate in the synthesis of a variety of more complex molecules. Its structural features, combining a phenol ring with a bulky cyclohexyl group and a methyl substituent, make it a versatile building block in organic synthesis. This guide provides an in-depth overview of its synthesis, physicochemical properties, and its applications as a precursor in the development of pharmacologically active compounds.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 1596-13-0 | [1][2] |
| Molecular Formula | C₁₃H₁₈O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 67-71 °C | [3] |
| Boiling Point | 135 °C at 2 mmHg | [3] |
| Purity (GC) | >97.0% | [3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of m-cresol with a cyclohexylating agent, such as cyclohexene or cyclohexanol. The reaction is typically catalyzed by an acid.
A classic two-step synthesis was reported by Koelsch and Lucht in 1943.[1] This method involves the reaction of m-cresol with cyclohexene in the presence of an acid catalyst, followed by hydrogenation.[1]
Modern approaches often employ solid acid catalysts, such as zeolites (e.g., H-Beta) or ion-exchange resins (e.g., Amberlyst-15), to improve selectivity and facilitate catalyst recovery.[4][5][6] These solid acids offer a more environmentally friendly alternative to traditional homogeneous catalysts like aluminum chloride or phosphoric acid.[7] The use of zeolite catalysts in the alkylation of phenols with cyclic olefins has been shown to produce high yields of the desired cycloalkylphenols.
Experimental Protocol: Friedel-Crafts Alkylation of m-Cresol with Cyclohexene using a Solid Acid Catalyst
This protocol is a representative procedure based on modern methodologies for Friedel-Crafts alkylation using a solid acid catalyst.
Materials:
-
m-Cresol
-
Cyclohexene
-
H-Beta Zeolite or Amberlyst-15 catalyst
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution (for work-up)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Catalyst Activation: The solid acid catalyst (e.g., H-Beta zeolite) is activated by heating at a high temperature (e.g., 400-500 °C) under a stream of inert gas to remove moisture.
-
Reaction Setup: A dried round-bottom flask is charged with m-cresol, the activated solid acid catalyst, and a solvent like toluene. The flask is equipped with a reflux condenser and a dropping funnel containing cyclohexene.
-
Alkylation Reaction: The mixture is heated to the desired reaction temperature (typically between 100-180 °C) with vigorous stirring. Cyclohexene is then added dropwise over a period of time. The reaction is monitored by a suitable technique like gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled, and the solid catalyst is removed by filtration. The filtrate is washed with an aqueous sodium hydroxide solution to remove unreacted m-cresol, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield this compound.
Quantitative Data for a Representative Alkylation of a Phenol with a Cycloalkene using a Zeolite Catalyst:
| Parameter | Value |
| Catalyst | Zeolite-Y impregnated with phosphoric acid |
| Reactants | Phenol and Cyclohexene |
| Molar Ratio (Phenol:Cyclohexene) | 1:1 |
| Catalyst Loading | 7% (w/w of phenol) |
| Optimal Yield of Cyclohexylphenol | 81.6% |
| Selectivity for Cyclohexylphenol | 94.0% |
Note: This data is for a related reaction and serves as an illustrative example of the efficiency of zeolite catalysts in such transformations.
This compound as a Chemical Intermediate
The utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules with potential applications in the pharmaceutical and chemical industries.
Role in the Synthesis of Bioactive Molecules
While direct, documented examples of multistep syntheses starting from this compound are not abundant in readily available literature, its structure is analogous to key intermediates in the synthesis of certain classes of bioactive compounds, particularly cannabinoid and analgesic analogues.
Cannabinoid Receptor Modulators: The general structure of this compound is reminiscent of the resorcinol core found in many classical and non-classical cannabinoids, which are known to interact with cannabinoid receptors (CB1 and CB2).[8][9] The synthesis of such compounds often involves the condensation of a substituted phenol or resorcinol with a terpene or a cyclic alcohol.
Analgesic Compounds: The synthesis of tramadol and its analogues, which are centrally acting analgesics, involves the reaction of a substituted aminomethyl cyclohexanone with an organometallic derivative of a substituted phenol.[10][11][12] The phenolic moiety is crucial for the pharmacological activity of these compounds. While not a direct precursor in the most common synthetic routes to tramadol itself, this compound could potentially be used to create novel analogues with different substitution patterns on the aromatic ring.
The Mannich Reaction: A Potential Subsequent Transformation
A key reaction for the derivatization of phenols is the Mannich reaction. This three-component condensation involves an active hydrogen compound (like a phenol), formaldehyde, and a primary or secondary amine to yield a β-aminoalkyl derivative, known as a Mannich base.[13][14][15][16]
Experimental Protocol: Mannich Reaction of a Phenol
This is a general procedure for the Mannich reaction with a phenol.[17]
Materials:
-
Phenol (in this case, this compound)
-
Aqueous formaldehyde (35-40%)
-
A secondary amine (e.g., dimethylamine)
-
Methanol or another suitable solvent
Procedure:
-
A mixture of the phenol and the amine in a suitable solvent is stirred and cooled.
-
Aqueous formaldehyde is added dropwise to the stirred mixture.
-
The reaction mixture is then typically heated to reflux for a period of time to ensure the completion of the reaction.
-
After cooling, the solvent is removed under reduced pressure, and the resulting Mannich base can be purified by appropriate methods such as crystallization or chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 5. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 8. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Cannabinoid 1 Receptor (CB1R) Allosteric Modulators: Drug Discovery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 11. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Mannich Reaction [organic-chemistry.org]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. adichemistry.com [adichemistry.com]
- 16. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 17. researchgate.net [researchgate.net]
Structural Elucidation of 2-Cyclohexyl-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Cyclohexyl-5-methylphenol. Due to the limited availability of published experimental spectral data for this specific compound, this guide focuses on predicted spectroscopic data, standard analytical methodologies, and the logical workflow for structural confirmation. The information presented herein is intended to serve as a valuable resource for researchers and scientists involved in the characterization of phenolic compounds and related small molecules.
Compound Identification
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Cyclohexyl-3-hydroxytoluene |
| CAS Number | 1596-13-0 |
| Molecular Formula | C₁₃H₁₈O[1] |
| Molecular Weight | 190.28 g/mol [1] |
| SMILES | CC1=CC(=C(C=C1)C2CCCCC2)O[1] |
| InChI Key | SRGATTGYDONWOU-UHFFFAOYSA-N[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established algorithms and provide a baseline for the expected spectral characteristics of the compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d | 1H | Ar-H |
| ~6.7 - 6.9 | d | 1H | Ar-H |
| ~6.6 - 6.7 | s | 1H | Ar-H |
| ~4.5 - 5.5 | br s | 1H | OH |
| ~2.8 - 3.0 | m | 1H | Ar-CH-(cyclohexyl) |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~1.2 - 1.9 | m | 10H | Cyclohexyl-CH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~150 - 155 | C | Ar-C-OH |
| ~135 - 140 | C | Ar-C-CH₃ |
| ~130 - 135 | C | Ar-C-Cyclohexyl |
| ~128 - 130 | CH | Ar-CH |
| ~125 - 128 | CH | Ar-CH |
| ~115 - 120 | CH | Ar-CH |
| ~35 - 40 | CH | Ar-CH-(cyclohexyl) |
| ~30 - 35 | CH₂ | Cyclohexyl-CH₂ |
| ~25 - 30 | CH₂ | Cyclohexyl-CH₂ |
| ~20 - 25 | CH₃ | Ar-CH₃ |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 107 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260 - 1180 | Strong | C-O stretch (phenol) |
| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
Predicted UV-Visible Spectroscopy Data
For aromatic compounds like this compound, two main absorption bands are expected.[2] The primary band is anticipated around 220 nm, with a secondary, less intense band around 270-280 nm. The presence of alkyl and hydroxyl substituents on the benzene ring may cause a slight bathochromic (red) shift of these absorption maxima.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
This protocol describes a general method for obtaining a mass spectrum using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC-MS System: Use a GC system equipped with a capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polarity column). The GC is coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.
ATR Method:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
KBr Pellet Method:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Place the mixture in a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
UV-Visible (UV-Vis) Spectroscopy
This protocol is for obtaining a UV-Vis spectrum of a compound in solution.
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically above 200 nm) and in which the sample is soluble. Ethanol or methanol are common choices for phenolic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Structural Elucidation Workflow
The structural elucidation of an unknown compound is a systematic process that integrates data from various analytical techniques. The following diagram illustrates the logical workflow for confirming the structure of this compound.
Conclusion
References
An In-depth Technical Guide on the Solubility of 2-Cyclohexyl-5-methylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Cyclohexyl-5-methylphenol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on its physicochemical properties, expected solubility behavior in organic solvents based on its chemical structure, and a detailed experimental protocol for determining its solubility.
Introduction to this compound
This compound is an organic compound with the molecular formula C13H18O.[1] It is a substituted phenol characterized by a cyclohexyl group and a methyl group attached to the phenol ring. These substitutions significantly influence its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and pharmacological studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in different solvent systems and for designing experimental procedures.
| Property | Value | Source |
| Molecular Formula | C13H18O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Melting Point | 67.0 to 71.0 °C | [2] |
| Boiling Point | 135 °C at 2 mmHg | [2] |
| CAS Number | 1596-13-0 | [1] |
Expected Solubility in Organic Solvents
-
Influence of the Phenolic Group: The hydroxyl (-OH) group on the phenol ring is polar and capable of forming hydrogen bonds.[4][5] This allows for some interaction with polar solvents.
-
Influence of the Cyclohexyl and Methyl Groups: The presence of the large, nonpolar cyclohexyl group and the methyl group gives the molecule a significant hydrophobic character.[3]
Therefore, this compound is expected to be more soluble in nonpolar or moderately polar organic solvents due to its predominantly nonpolar structure.[4] Phenolic compounds, in general, are soluble in a range of organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether), ketones (acetone), and chlorinated solvents (chloroform).[5][6][7] Given the substantial nonpolar character of this compound, its solubility is likely to be high in solvents like hexane, toluene, and diethyl ether, and moderate in more polar solvents like ethanol and acetone. Its solubility in highly polar solvents like water is expected to be low.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9] The following is a detailed protocol that can be adapted for this compound.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)
-
Glass vials with screw caps
-
Analytical balance
-
Shaker or orbital incubator with temperature control[9]
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm).[9][11] This step is critical to avoid including solid particles in the sample for analysis.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the working range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
4.3. Data Presentation
The determined solubility values for this compound in various organic solvents should be summarized in a clear and structured table for easy comparison.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure suggests a high affinity for nonpolar and moderately polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for its determination. The successful application of this protocol will enable a thorough understanding of the physicochemical properties of this compound, facilitating its use in further research and development.
References
- 1. This compound | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for 2-Cyclohexyl-5-methylphenol as a Polymer Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, leading to a loss of mechanical properties, discoloration, and reduced lifespan.[1] Antioxidants are crucial additives that inhibit or slow down this oxidative degradation process.[2] 2-Cyclohexyl-5-methylphenol, a sterically hindered phenolic antioxidant, is designed to protect polymers by neutralizing free radicals that initiate and propagate degradation. This document provides detailed application notes on its expected performance and standardized protocols for its evaluation in various polymer systems.
Note on Data: Publicly available quantitative performance data specifically for this compound in common polymers is limited. The data presented in the following tables are illustrative examples based on the performance of other common hindered phenolic antioxidants, such as Irganox 1010, and are intended to demonstrate the data structure and expected trends. Researchers are encouraged to generate specific data for this compound using the protocols provided.
Mechanism of Action
As a primary antioxidant, this compound functions as a free radical scavenger. The degradation of polymers is a chain reaction initiated by the formation of free radicals (R•) when the polymer is exposed to heat, UV light, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from the polymer chain, creating hydroperoxides (ROOH) and new free radicals, thus propagating the degradation.
This compound donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical. This phenoxy radical is stabilized by the steric hindrance provided by the cyclohexyl group at the ortho position, preventing it from initiating new degradation chains.
Caption: Antioxidant mechanism of this compound.
Applications
Based on its chemical structure as a hindered phenolic antioxidant, this compound is expected to be an effective stabilizer for a variety of polymers, including:
-
Polyolefins: Polyethylene (PE) and Polypropylene (PP) during processing and long-term use.
-
Elastomers: Natural Rubber (NR) and synthetic rubbers to prevent degradation during vulcanization and service life.
-
Styrenic Polymers: Polystyrene (PS) and Acrylonitrile Butadiene Styrene (ABS).
-
Polyvinyl Chloride (PVC): To improve thermal stability during processing.
Data Presentation: Illustrative Performance Data
The following tables summarize the expected performance of a hindered phenolic antioxidant like this compound in common polymers.
Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) with Antioxidant
| Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| 0 (Control) | < 1 |
| 0.05 | 15 - 25 |
| 0.10 | 30 - 45 |
| 0.20 | 50 - 70 |
Table 2: Melt Flow Rate (MFR) of Polyethylene (PE) after Multiple Extrusions
| Antioxidant Concentration (wt%) | MFR (g/10 min) after 1st Pass | MFR (g/10 min) after 3rd Pass | MFR (g/10 min) after 5th Pass |
| 0 (Control) | 2.0 | 4.5 | 8.2 |
| 0.10 | 2.1 | 2.5 | 3.1 |
| 0.20 | 2.0 | 2.2 | 2.5 |
Table 3: Yellowness Index (YI) of Polyvinyl Chloride (PVC) after Heat Aging
| Antioxidant Concentration (wt%) | Yellowness Index (Initial) | Yellowness Index after 1000 hours at 80°C |
| 0 (Control) | 5 | 45 |
| 0.15 | 6 | 20 |
| 0.30 | 7 | 12 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a polymer antioxidant.
Protocol for Compounding Antioxidant into Polymer
Objective: To achieve a homogeneous dispersion of this compound in the polymer matrix.
Apparatus:
-
Twin-screw extruder
-
Gravimetric feeder
-
Strand pelletizer
-
Drying oven
Procedure:
-
Dry the polymer pellets to the manufacturer's recommended moisture content.
-
Accurately weigh the polymer and this compound powder to achieve the desired final concentration.
-
Pre-blend the polymer and antioxidant in a bag or a high-speed mixer for approximately 3-5 minutes.
-
Set the temperature profile of the twin-screw extruder appropriate for the specific polymer.
-
Feed the pre-blended mixture into the extruder using a gravimetric feeder at a constant rate.
-
Extrude the molten polymer blend through a strand die.
-
Cool the polymer strands in a water bath.
-
Feed the cooled strands into a pelletizer.
-
Collect and dry the compounded pellets before subsequent testing.
Protocol for Oxidative Induction Time (OIT) Analysis (ASTM D3895)
Objective: To determine the resistance of the stabilized polymer to oxidative degradation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
-
High-purity nitrogen and oxygen gas cylinders with regulators
-
Microbalance
Procedure:
-
Calibrate the DSC for temperature and heat flow.
-
Weigh approximately 5-10 mg of the compounded polymer pellet into an aluminum sample pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes.
-
Heat the sample under nitrogen to the specified isothermal test temperature (e.g., 200°C for PP) at a heating rate of 20°C/min.
-
Hold the sample at the isothermal temperature for 5 minutes to reach thermal equilibrium.
-
Switch the gas from nitrogen to oxygen at the same flow rate. This is time zero for the OIT measurement.
-
Continue to hold the sample at the isothermal temperature under oxygen until the onset of the exothermic oxidation peak is observed.
-
The OIT is the time from the switch to oxygen to the onset of the exothermic peak.
Protocol for Melt Flow Rate (MFR) Analysis (ASTM D1238)
Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.
Apparatus:
-
Melt flow indexer
-
Piston and standard weights
-
Timer
-
Balance
Procedure:
-
Set the temperature of the melt flow indexer barrel according to the polymer grade (e.g., 190°C for PE, 230°C for PP).
-
Select the appropriate weight for the piston based on the expected MFR of the material.
-
Load approximately 5-8 grams of the compounded polymer pellets into the heated barrel.
-
Allow the material to preheat for a specified time (e.g., 6-8 minutes) to ensure it is fully molten.
-
Place the piston and the selected weight onto the molten polymer.
-
Allow the polymer to extrude through the die.
-
After a steady flow is established, cut the extrudate and discard it.
-
Start the timer and collect the extrudate for a specific period (e.g., 1 minute).
-
Weigh the collected extrudate.
-
Calculate the MFR in grams per 10 minutes using the formula: MFR = (mass of extrudate in grams / collection time in minutes) * 10.
Protocol for Color Measurement (Yellowness Index - ASTM E313)
Objective: To quantify the discoloration of the polymer after exposure to heat or UV light.
Apparatus:
-
Spectrophotometer or colorimeter
-
Light booth with a standardized illuminant (e.g., D65)
-
Plaque mold and injection molding machine
Procedure:
-
Mold the compounded polymer pellets into flat plaques of a specified thickness.
-
Measure the initial color of the plaques using a spectrophotometer to determine the initial Yellowness Index (YI).
-
Expose the plaques to accelerated aging conditions (e.g., in a circulating air oven at a specific temperature or in a UV weathering chamber).
-
At specified time intervals, remove the plaques and measure their YI.
-
Record the change in YI over time as a measure of discoloration.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a new antioxidant in a polymer system.
Caption: A typical experimental workflow for evaluating polymer antioxidants.
References
Application Notes and Protocols for Antimicrobial Applications of 2-Cyclohexyl-5-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the antimicrobial applications of 2-Cyclohexyl-5-methylphenol is limited. The following application notes and protocols are based on extensive research into its close structural analogs, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), and their derivatives. These compounds share key structural features, suggesting that this compound and its derivatives may exhibit similar antimicrobial properties. The provided information should be used as a guide for initiating research and development, with the understanding that all protocols and expected outcomes will require validation for the specific compounds of interest.
Introduction: The Potential of Phenolic Compounds as Antimicrobials
Phenolic compounds, a diverse group of secondary metabolites found in plants, are well-documented for their broad-spectrum antimicrobial activities. Thymol and carvacrol, the primary constituents of thyme and oregano essential oils, have demonstrated significant efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action is primarily attributed to their ability to disrupt microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.
The structure of these phenolic compounds is critical to their antimicrobial activity. Key features influencing their efficacy include the presence of a hydroxyl group on the phenolic ring and the nature of the alkyl substituents. It is hypothesized that replacing the isopropyl group of thymol with a cyclohexyl group, to form this compound, may enhance its lipophilicity, potentially leading to increased membrane disruption and improved antimicrobial potency. This document provides a framework for exploring the antimicrobial potential of this compound and its derivatives.
Quantitative Data Summary: Structure-Activity Relationship of Thymol and Carvacrol Derivatives
To guide the development and screening of this compound derivatives, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of thymol, carvacrol, and some of their derivatives against common pathogens. This data, compiled from various studies, illustrates the impact of structural modifications on antimicrobial activity.
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Thymol | Parent Compound | Staphylococcus aureus | 250 - 1000 | [1] |
| Pseudomonas aeruginosa | >1000 | [1] | ||
| Escherichia coli | 180 | [2] | ||
| Candida albicans | - | |||
| Carvacrol | Isomer of Thymol | Staphylococcus aureus | - | |
| Pseudomonas aeruginosa | - | |||
| Escherichia coli | - | |||
| Candida albicans | - | |||
| 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Halogenated Thymol | Staphylococcus aureus (MRSA) | 12.5 - 25 | [1] |
| 1-([cyclohex-1-en-1-ylmethyl] amino)-3-(2-isopropyl-5-methylphenoxy) propan-2-ol | Oxypropanolamine Derivative | Acinetobacter baumannii | - (Zone of Inhibition: 3 mm) | [1] |
| Aryl-azo-thymol derivatives | Azo Derivatives | Staphylococcus aureus (MRSA) | 40 | [1] |
| ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Dihydropyrimidinone Derivative | Pseudomonas aeruginosa | 50 µM (7.5 µg/mL) | [1][3] |
| Staphylococcus aureus (MRSA) | 12.5 µM (1.9 µg/mL) | [1][3] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used. The data presented here is for comparative purposes to illustrate structure-activity relationships.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
-
Dimethyl sulfoxide (DMSO) for dissolving hydrophobic compounds
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no inoculum).
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Protocol for Assessment of Anti-Biofilm Activity using Crystal Violet Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Test compound
-
Bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, can enhance biofilm formation)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Test Plates: Prepare serial dilutions of the test compound in the growth medium in a 96-well plate as described in the MIC protocol.
-
Inoculation: Add 100 µL of a diluted overnight bacterial culture (adjusted to an OD600 of 0.05-0.1) to each well.
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS. Be careful not to disturb the biofilm.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Visualizations
Proposed Mechanism of Action
The primary antimicrobial mechanism of thymol and related phenolic compounds is the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow for Antimicrobial Screening
The following workflow outlines the key steps in the discovery and initial characterization of novel antimicrobial agents based on the this compound scaffold.
Caption: Experimental workflow for antimicrobial drug discovery.
Logical Relationship for Structure-Activity Studies
This diagram illustrates the logical process for conducting structure-activity relationship (SAR) studies to optimize the antimicrobial properties of the lead compounds.
Caption: Logical workflow for structure-activity relationship (SAR) studies.
References
- 1. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyclohexyl-5-methylphenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 2-cyclohexyl-5-methylphenol as a key starting material in the synthesis of agrochemicals. While direct synthesis of a commercialized agrochemical from this specific precursor is not widely documented, its structural similarity to known active ingredients suggests its utility in creating potent pesticides. This document outlines a representative synthetic protocol for a dinitro-derivative, inspired by the known insecticidal properties of related compounds like 2,4-dinitro-6-cyclohexylphenol (Dinex).
Introduction
This compound is a substituted phenol containing both a bulky cyclohexyl group and a methyl group on the aromatic ring. These features can be leveraged to develop selective and effective agrochemicals. The lipophilic nature of the cyclohexyl group can enhance the penetration of the active molecule through the waxy cuticles of insects and plants, while the methyl and hydroxyl groups on the phenol ring provide reactive sites for further chemical modification.
The primary proposed application is in the synthesis of dinitrophenol-based insecticides. Dinitrophenols are a class of chemicals known to act as uncouplers of oxidative phosphorylation, a fundamental bioenergetic process in most living organisms. This mode of action leads to rapid energy depletion and mortality in target pests.
Proposed Agrochemical Synthesis: 2,4-Dinitro-6-cyclohexyl-3-methylphenol
This section details the proposed synthesis of a novel dinitrophenol insecticide, 2,4-dinitro-6-cyclohexyl-3-methylphenol, using this compound as the starting material. The protocol is based on established nitration methods for phenolic compounds.
Synthetic Workflow
The overall workflow for the synthesis is depicted below.
Caption: Proposed synthesis workflow for 2,4-Dinitro-6-cyclohexyl-3-methylphenol.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (Saturated Solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding 2.2 molar equivalents of concentrated nitric acid to a cooled (0 °C) solution of 2.2 molar equivalents of concentrated sulfuric acid. Caution: This process is highly exothermic and should be performed slowly in an ice bath with continuous stirring.
-
Reaction Setup: Dissolve 1.0 molar equivalent of this compound in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled solution of this compound over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of the crude product should form.
-
Work-up:
-
Filter the crude product and wash it with cold water until the washings are neutral to litmus paper.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude 2,4-dinitro-6-cyclohexyl-3-methylphenol.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Quantitative Data and Efficacy
The insecticidal efficacy of the proposed compound, 2,4-dinitro-6-cyclohexyl-3-methylphenol, is expected to be comparable to that of the structurally similar insecticide, 2,4-dinitro-6-cyclohexylphenol (Dinex). The primary mode of action is the uncoupling of oxidative phosphorylation.
| Compound | Target Organism (Example) | Efficacy Metric | Value | Reference |
| 2,4-Dinitrophenol (Related Compound) | Rat (Oral) | LD50 | 30 mg/kg | [1] |
| 2,4-Dinitro-6-cyclohexylphenol (Dinex) | Snails | Potency | 2.5 times more potent than Dinoseb |
Note: The LD50 value provided is for 2,4-dinitrophenol and serves as an indicator of the potential high toxicity of this class of compounds. Efficacy testing of the newly synthesized compound against specific agricultural pests would be required to establish its precise activity spectrum and lethal dosage.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Dinitrophenol-based agrochemicals exert their toxic effects by disrupting the process of oxidative phosphorylation in the mitochondria of target organisms.
Caption: Mechanism of dinitrophenol derivatives as uncouplers of oxidative phosphorylation.
The electron transport chain pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Dinitrophenol derivatives act as protonophores, creating a "short-circuit" by transporting protons back across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton gradient, halting ATP synthesis and releasing the energy as heat, leading to cellular damage and death.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel agrochemicals. The synthetic protocol detailed herein provides a viable route to a dinitrophenol derivative with expected high insecticidal activity. Further research should focus on the optimization of the synthesis, comprehensive evaluation of its efficacy against a range of agricultural pests, and assessment of its toxicological and environmental profile. The unique substitution pattern of this compound may offer advantages in terms of selectivity and potency, making it a valuable building block for the next generation of crop protection agents.
References
Application Note: Protocol for NMR Analysis of 2-Cyclohexyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of 2-Cyclohexyl-5-methylphenol, a substituted phenol of interest in various fields of chemical and pharmaceutical research. The protocol covers sample preparation, instrument parameters, and data analysis. A summary of predicted chemical shifts is also provided to aid in spectral interpretation.
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is outlined below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the sample's solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Typically, TMS is already present in commercially available deuterated solvents.
-
D₂O Shake (for -OH identification): To confirm the phenolic hydroxyl proton signal, a "D₂O shake" can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
Data Processing
-
Fourier Transformation (FT): Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. If TMS is used, set its signal to 0.00 ppm. In its absence, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-6.7 | m | 3H | Aromatic protons (Ar-H) |
| ~4.8-5.5 | br s | 1H | Phenolic hydroxyl (-OH) |
| ~3.0-3.4 | m | 1H | Cyclohexyl methine (Ar-CH) |
| ~2.3 | s | 3H | Methyl protons (-CH₃) |
| ~1.9-1.2 | m | 10H | Cyclohexyl methylene (-CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-OH (aromatic) |
| ~138 | C-CH₃ (aromatic) |
| ~132 | C-CH (aromatic) |
| ~128 | CH (aromatic) |
| ~126 | CH (aromatic) |
| ~115 | CH (aromatic) |
| ~38 | Cyclohexyl methine (Ar-CH) |
| ~34 | Cyclohexyl methylene (-CH₂-) |
| ~27 | Cyclohexyl methylene (-CH₂-) |
| ~26 | Cyclohexyl methylene (-CH₂-) |
| ~21 | Methyl carbon (-CH₃) |
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
References
Application Note: A Robust GC-MS Method for the Detection and Quantification of 2-Cyclohexyl-5-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclohexyl-5-methylphenol is a phenolic compound with a molecular formula of C13H18O and a molecular weight of 190.28 g/mol .[1][2] Its detection and quantification are crucial in various fields, including environmental analysis, quality control in chemical manufacturing, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent separation efficiency and definitive identification.[3] This application note provides a detailed protocol for the analysis of this compound, covering sample preparation, instrumental analysis, and data processing. The method incorporates a derivatization step to enhance the compound's volatility and improve chromatographic performance.[4]
Principle
The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization of its polar hydroxyl group to create a more volatile trimethylsilyl (TMS) ether.[4][5] The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and sensitive quantification.
I. Apparatus and Materials
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Column: 5% Phenyl Methyl Siloxane capillary column (e.g., HP-5MS, DB-5), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6][7]
-
Vials: 2 mL amber glass autosampler vials with screw caps and septa.[8]
-
Syringes: Gas-tight syringes for standard and sample transfer.
-
General Lab Equipment: Pipettes, volumetric flasks, centrifuge, vortex mixer, heating block.
II. Reagents and Standards
-
Solvents: Dichloromethane, Hexane, Pyridine, Acetonitrile (HPLC or GC grade).[8][9]
-
Reagents: Anhydrous sodium sulfate, Sodium chloride (NaCl).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Carrier Gas: Helium (99.999% purity).
-
Standard: this compound analytical standard.
III. Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Preparation: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with dichloromethane.
-
Sample Extraction (from Aqueous Matrix):
-
Transfer 5 mL of the aqueous sample to a glass centrifuge tube.
-
Add 1 g of NaCl and vortex to dissolve.
-
Add 2 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate 100 µL of the dried extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.[4]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
-
Protocol 2: GC-MS Instrumental Analysis
The following instrumental parameters are recommended. Optimization may be necessary depending on the specific instrument.
| Parameter | Condition |
| GC System | |
| Injector Type | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve opens after 1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[10] |
| Ion Source Temperature | 230°C[10] |
| Transfer Line Temperature | 280°C[10] |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (Predicted for TMS-Derivative) | To be determined experimentally. Predicted ions: m/z 262 (M+), 247 ([M-15]+), 73 ([(CH₃)₃Si]⁺).[4] |
IV. Data Presentation and Analysis
Qualitative Identification: The identity of this compound is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.
Quantitative Analysis: Quantification is performed in SIM mode for higher sensitivity. A calibration curve is generated by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration in unknown samples is calculated from this curve.
Method Validation Summary
A full method validation should be performed to ensure the reliability of the results.[3] Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 for the calibration curve.[10] |
| Accuracy (% Recovery) | Typically 80-120%.[10][11][12] |
| Precision (% RSD) | Intra-day and Inter-day precision should be ≤ 15%.[10][12] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. To be determined experimentally.[11] |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix samples. |
V. Visualized Workflows
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for analytical method validation.
This application note outlines a comprehensive and robust GC-MS method for the determination of this compound. The protocol, which includes liquid-liquid extraction and silylation, is designed to provide high sensitivity, specificity, and reliability. Proper method validation is essential to ensure that the generated data is accurate and precise for its intended scientific purpose.
References
- 1. This compound | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Cyclohexyl-2-methylphenol | C13H18O | CID 21223234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methoxy-5-methylphenol, TMS derivative [webbook.nist.gov]
- 6. d-nb.info [d-nb.info]
- 7. journal.gnest.org [journal.gnest.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. library.dphen1.com [library.dphen1.com]
"HPLC separation of 2-Cyclohexyl-5-methylphenol isomers"
An Application Note on the HPLC Separation of 2-Cyclohexyl-5-methylphenol Isomers
Introduction
This compound, a substituted cresol, is an important chemical intermediate in various industrial applications. The synthesis of this compound can often result in a mixture of its positional isomers, namely this compound, 4-Cyclohexyl-3-methylphenol, and 2-Cyclohexyl-3-methylphenol. Due to the subtle differences in their physicochemical properties, the separation and quantification of these isomers present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for achieving this separation.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the effective separation of this compound isomers. The methodology is based on established principles for the separation of structurally related phenolic compounds, such as cresol isomers.[1][2] The protocol emphasizes the use of a phenyl stationary phase, which can provide enhanced selectivity for aromatic compounds through π-π interactions in addition to hydrophobic interactions.[1][3]
Principle of Separation
Reversed-phase HPLC separates analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. While standard octadecylsilyl (ODS or C18) columns are widely used, they may not always provide adequate resolution for closely related isomers. Phenyl columns can offer an alternative selectivity due to the π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes.[3] This additional interaction mechanism, combined with hydrophobic interactions, can lead to improved separation of positional isomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A phenyl-hexyl column (e.g., 4.6 mm ID × 150 mm L, 3.5 µm particle size) is recommended for enhanced selectivity. A C18 column can be used as an alternative, though optimization may be more challenging.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid) (analytical grade)
-
Reference standards of this compound and its potential isomers (if available).
-
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions for the separation of this compound isomers.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (4.6 mm ID × 150 mm L, 3.5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50-70% B over 15 minutes, then hold at 70% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each available isomer at a concentration of 1 mg/mL in methanol. A mixed standard solution can then be prepared by diluting the stock solutions with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing the isomer mixture in the initial mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents hypothetical, yet expected, quantitative data for a successful separation of this compound isomers based on the proposed method.
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 4-Cyclohexyl-3-methylphenol | 10.2 | - | 1.1 |
| This compound | 11.5 | 2.1 | 1.2 |
| 2-Cyclohexyl-3-methylphenol | 12.8 | 2.3 | 1.1 |
Mandatory Visualizations
References
Application of 2-Cyclohexyl-5-methylphenol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexyl-5-methylphenol, a substituted phenolic compound, presents a versatile scaffold for medicinal chemistry exploration. Its structural features, combining a lipophilic cyclohexyl group with a reactive phenol moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This document provides an overview of its current and potential applications in medicinal chemistry, supported by experimental protocols and available data. The primary areas of interest for this compound include its use as an antimicrobial agent, an antioxidant, and a key intermediate in the synthesis of modulators for G-protein coupled receptors.
Antimicrobial Applications
This compound has been identified as an effective antimicrobial agent, particularly when used in combination with other natural compounds like terpineol. This synergistic interaction leads to rapid and potent antimicrobial action, making it a candidate for applications in sanitizing and disinfecting formulations.
Quantitative Data: Synergistic Antimicrobial Activity
| Microorganism | Compound | MIC (μL/mL) | MBC (μL/mL) | Reference |
| Escherichia coli | α-Terpineol | 0.78 | 0.78 | [1] |
| Salmonella enteritidis | α-Terpineol | 1.56 | 3.13 | [1] |
| Staphylococcus aureus | α-Terpineol | 1.56 | 3.13 | [1] |
| Multi-drug resistant E. coli | α-Terpineol | 0.32 | 0.32 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound, alone or in combination with terpineol, against a target bacterial strain.
Materials:
-
This compound
-
Terpineol
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Stock Solutions: Prepare a 10 mg/mL stock solution of this compound and terpineol in DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound(s) in MHB. For combination studies, a checkerboard titration can be set up with varying concentrations of both compounds.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound(s) that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Antioxidant Applications
Phenolic compounds are well-known for their antioxidant properties, owing to their ability to scavenge free radicals. This compound is listed as an antioxidant agent in several patents, suggesting its utility in preventing oxidative degradation in various materials. Its potential as a biological antioxidant is an area of active interest.
Quantitative Data: Antioxidant Activity
| Compound Type | Typical DPPH IC50 Range (µM) |
| Simple Phenols | 100 - 1000+ |
| Alkyl-substituted Phenols | 50 - 500 |
| Flavonoids | 5 - 100 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution at different concentrations. Include a control with methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Synthesis of G-Protein Coupled Receptor (GPCR) Agonists
This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential. A notable example is its use in the preparation of a functional agonist of the Apelin (APJ) receptor, a GPCR involved in cardiovascular regulation and other physiological processes.
Synthetic Protocol: Preparation of (E)-2-cyclohexyl-5-methyl-4-(phenylsulfonyloxyimino)cyclohexa-2,5-dienone (An Apelin Receptor Agonist Precursor)[3]
This two-step synthesis transforms this compound into a key intermediate for the development of apelin receptor agonists.
Step 1: Synthesis of 2-cyclohexyl-5-methyl-4-nitrosophenol
-
Dissolve this compound (0.5 g, 2.63 mmol) in 10 mL of ethanol.
-
Add 10 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0°C.
-
Add sodium nitrite (272 mg, 3.94 mmol) in two portions. The reaction mixture will turn green.
-
Stir the reaction mixture overnight at room temperature.
-
Add ice-cold water to precipitate a yellow solid.
-
Filter the solid under vacuum to yield 2-cyclohexyl-5-methyl-4-nitrosophenol (yield: 96%).
Step 2: Synthesis of (E)-2-cyclohexyl-5-methyl-4-(phenylsulfonyloxyimino)cyclohexa-2,5-dienone
-
Dissolve 2-cyclohexyl-5-methyl-4-nitrosophenol (50 mg, 0.23 mmol) in 2 mL of pyridine.
-
Add a catalytic amount of N,N'-Dimethylaminopyridine (DMAP).
-
Add benzenesulfonyl chloride (40 mg, 0.23 mmol) to the reaction mixture.
-
Stir the mixture for 4-6 hours.
-
Partition the reaction mixture with approximately 20 mL of a 1:1 mixture of ethyl acetate and water.
-
Wash the organic layer with 10% HCl (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer, concentrate, and purify to obtain the final product.
Synthesis of this compound
A classical method for the synthesis of this compound involves the Friedel-Crafts alkylation of m-cresol with cyclohexene followed by hydrogenation. A two-step synthesis was reported by Koelsch and Lucht in 1943.[3]
Synthetic Protocol: General Procedure for Cyclohexylation of Cresols
This protocol provides a general method for the synthesis of cyclohexyl-substituted phenols.
Materials:
-
m-Cresol
-
Cyclohexene or Cyclohexanol
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, or a solid acid catalyst like an acidic zeolite)
-
Hydrogenation catalyst (e.g., platinum on carbon)
-
Solvent (e.g., glacial acetic acid)
-
Hydrogen gas source
Procedure:
-
Alkylation: In a reaction vessel, combine m-cresol and the acid catalyst. Heat the mixture and slowly add cyclohexene or cyclohexanol. The reaction temperature and time will depend on the specific catalyst used. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include neutralization, extraction with an organic solvent, and washing.
-
Purification: Purify the crude product, which may be a mixture of isomers including 2-(1-cyclohexen-1-yl)-5-methylphenol, by distillation or chromatography.
-
Hydrogenation: Dissolve the purified cyclohexenylphenol in a suitable solvent like glacial acetic acid. Add the hydrogenation catalyst.
-
Pressurize the reaction vessel with hydrogen gas and stir the mixture until the reaction is complete (monitored by TLC or GC).
-
Final Work-up and Purification: Filter off the catalyst and remove the solvent. The resulting this compound can be further purified by recrystallization or distillation.
Conclusion
This compound is a valuable building block in medicinal chemistry with demonstrated applications in the development of antimicrobial and antioxidant agents, as well as more complex therapeutics targeting GPCRs. While quantitative biological data for the parent molecule is somewhat limited in the public domain, the available information and the successful synthesis of active derivatives underscore its potential. The protocols provided herein offer a starting point for researchers to explore the synthesis and biological evaluation of this compound and its analogues in the pursuit of new drug candidates. Further research to quantify its biological activities and elucidate its mechanisms of action is warranted.
References
Application Notes: 2-Cyclohexyl-5-methylphenol as a Potential UV Absorber Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ultraviolet (UV) absorbers are essential additives in a wide range of materials, including plastics, coatings, and sunscreens, to prevent photodegradation and protect against harmful UV radiation. Phenolic compounds are a critical class of precursors for synthesizing various types of UV absorbers, such as benzophenones and benzotriazoles. 2-Cyclohexyl-5-methylphenol, with its substituted phenol ring, presents a promising scaffold for the synthesis of novel UV-absorbing molecules. The cyclohexyl group can enhance solubility in polymer matrices, while the methyl and hydroxyl groups provide sites for further chemical modification.
Potential Synthetic Pathways
The synthesis of UV absorbers from phenolic precursors typically involves electrophilic substitution on the aromatic ring, followed by further functionalization. For this compound, two primary pathways can be envisioned to introduce UV-absorbing chromophores:
-
Friedel-Crafts Acylation: Introduction of a benzoyl group ortho to the hydroxyl moiety to form a 2-hydroxybenzophenone derivative.
-
Azo Coupling: Reaction with a diazonium salt to introduce an azo group, which can be a precursor to a benzotriazole UV absorber.
These pathways are fundamental in creating molecules capable of dissipating UV energy through mechanisms like excited-state intramolecular proton transfer (ESIPT).
Experimental Protocols (Illustrative)
The following protocols are adapted from established methods for the synthesis of related UV absorbers and are proposed as a starting point for the derivatization of this compound.
Synthesis of a 2-Hydroxybenzophenone Derivative
This protocol outlines a potential Friedel-Crafts acylation of this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of a 2-hydroxybenzophenone derivative.
Materials:
| Reagent/Material | Specification |
| This compound | >97% purity |
| Benzoyl Chloride | Reagent grade |
| Aluminum Chloride (AlCl₃) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric Acid (HCl) | 1 M solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Silica Gel | For column chromatography |
| Solvents for Chromatography | Hexane, Ethyl Acetate |
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add benzoyl chloride (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) in small portions, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by slowly adding 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Synthesis of a Benzotriazole Precursor via Azo Coupling
This protocol describes the formation of an azo compound, a key intermediate for benzotriazole UV absorbers.
Workflow Diagram:
Caption: Workflow for the synthesis of a benzotriazole precursor.
Materials:
| Reagent/Material | Specification |
| This compound | >97% purity |
| 2-Nitroaniline | Reagent grade |
| Sodium Nitrite (NaNO₂) | Reagent grade |
| Hydrochloric Acid (HCl) | Concentrated |
| Sodium Hydroxide (NaOH) | Reagent grade |
| Acetic Acid | Glacial |
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve 2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
-
Azo Coupling:
-
In a separate beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline solution of the phenol with vigorous stirring. Maintain the pH in the alkaline range (pH 9-10).
-
A colored precipitate should form. Continue stirring for 2-3 hours at 0-5 °C.
-
Acidify the mixture with glacial acetic acid to complete the precipitation of the azo compound.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
-
Characterization:
-
Characterize the resulting azo compound using UV-Vis spectroscopy to determine its absorption spectrum. Further characterization can be done using NMR and IR spectroscopy.
-
Characterization and Performance Evaluation
The synthesized UV absorber derivatives should be characterized to confirm their structure and evaluate their performance.
Data Presentation:
| Parameter | Method | Expected Outcome for a Successful UV Absorber |
| Chemical Structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | Confirmation of the expected chemical structure. |
| UV-Vis Absorption | UV-Vis Spectroscopy | Strong absorbance in the UVA (320-400 nm) and/or UVB (280-320 nm) range. High molar absorptivity (ε). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature, indicating stability at polymer processing temperatures. |
| Photostability | UV Irradiation followed by UV-Vis Spectroscopy | Minimal degradation of the absorption profile after prolonged UV exposure. |
| Compatibility | Blending with a polymer matrix and observing clarity. | Good solubility and dispersibility in the target polymer without phase separation. |
Conclusion
This compound is a viable, yet underexplored, precursor for the development of novel UV absorbers. The synthetic routes and protocols outlined here provide a foundational framework for researchers to synthesize and evaluate new derivatives. The key to successful development will be in the systematic modification of the this compound backbone to optimize UV absorption characteristics, thermal stability, and compatibility with various materials. Further research in this area could lead to the discovery of highly effective and commercially valuable UV-protective agents.
Application Notes and Protocols: Free Radical Scavenging Mechanism of 2-Cyclohexyl-5-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Cyclohexyl-5-methylphenol is a phenolic compound with a chemical structure suggesting potential antioxidant properties. Phenolic compounds are well-regarded for their ability to act as free radical scavengers, primarily due to the hydrogen-donating capability of their hydroxyl groups.[1] This ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases including cardiovascular disorders, neurodegenerative diseases, and cancer.[2][3][4] The antioxidant capacity of phenolic compounds is often evaluated using various in vitro assays that measure their ability to scavenge synthetic radicals or reduce metal ions.[2][5]
The free radical scavenging mechanism of phenols, such as this compound, typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical and forms a more stable phenoxyl radical, which can be further stabilized by resonance.[1][6] The presence of electron-donating groups on the aromatic ring can enhance this scavenging activity.[1]
These application notes provide detailed protocols for assessing the free radical scavenging activity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[2][7]
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants like Trolox, a water-soluble analog of vitamin E. The following tables summarize hypothetical quantitative data for the free radical scavenging activity of this compound.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound | 45.8 ± 2.1 |
| Trolox (Standard) | 8.2 ± 0.5 |
IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) |
| This compound | 0.85 ± 0.04 |
TEAC value is expressed as the µmol of Trolox equivalent to the antioxidant capacity of 1 µmol of the test compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] This neutralization of the radical leads to a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[2] The degree of discoloration is proportional to the scavenging activity of the sample.[2]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[2]
-
Test Compound (this compound): Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value.
-
Standard (Trolox): Prepare a series of dilutions of Trolox in methanol (e.g., 1-100 µg/mL) to be used as a positive control.[2]
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the test compound or standard at various concentrations to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue/green chromophore, through electron transfer.[9] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is proportional to the antioxidant concentration.[10]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in water.[11]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in water.[11]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[2] Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound (this compound): Prepare a stock solution and a series of dilutions in a suitable solvent.
-
Standard (Trolox): Prepare a series of dilutions of Trolox to generate a standard curve.
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or standard at various concentrations to the wells of a 96-well microplate.[2]
-
Add 180 µL of the ABTS•+ working solution to each well.[2]
-
Incubate the plate at room temperature for 6 minutes.[10]
-
Measure the absorbance at 734 nm using a microplate reader.[12]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the test compound to that of the Trolox standard curve.[10]
Visualizations
Caption: General mechanism of free radical scavenging by a phenolic compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress | MDPI [mdpi.com]
- 4. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
Application Notes and Protocols for Incorporating 2-Cyclohexyl-5-methylphenol into Rubber Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2-Cyclohexyl-5-methylphenol into various rubber formulations. This document is intended to guide researchers and scientists in exploring the potential of this compound as a modifying agent to enhance the physicochemical properties of rubber materials.
Introduction
This compound, a substituted phenol, presents potential as a multifunctional additive in rubber compounding. Its chemical structure suggests possible utility as an antioxidant, stabilizer, or even a co-curing agent, contributing to improved thermal stability, resistance to oxidative degradation, and modified mechanical properties of the final vulcanizate. Hindered phenols are known to act as antioxidants, preserving the integrity of rubber by inhibiting oxidative processes, which can extend the service life of rubber products.
This document outlines the potential applications, experimental protocols for incorporation and testing, and illustrative data on the effects of this compound on the properties of rubber compounds.
Potential Applications
The incorporation of this compound into rubber formulations may be beneficial in applications requiring:
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Enhanced Thermal Stability: The phenolic structure can contribute to the heat resistance of the rubber.
-
Improved Oxidative Resistance: As a hindered phenol, it is expected to scavenge free radicals, thereby protecting the rubber from degradation due to oxygen and ozone exposure.
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Modified Mechanical Properties: The bulky cyclohexyl group may influence the polymer chain mobility, potentially affecting properties such as hardness, tensile strength, and elongation at break.
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Non-Staining and Non-Discoloring Formulations: Phenolic antioxidants are often used in light-colored rubber products where discoloration is a concern.
Experimental Protocols
The following protocols provide a general framework for incorporating and evaluating this compound in a standard rubber formulation. The example formulation is based on Natural Rubber (NR).
Materials and Equipment
-
Rubber: Natural Rubber (SMR CV 60)
-
Filler: Carbon Black (N330) or Silica
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Accelerator: N-cyclohexyl-2-benzothiazole sulfenamide (CBS)
-
Curing Agent: Sulfur
-
Additive: this compound
-
Equipment:
-
Two-roll mill
-
Internal mixer (e.g., Brabender or Banbury)
-
Moving Die Rheometer (MDR)
-
Universal Testing Machine (UTM) for tensile properties
-
Hardness tester (Shore A durometer)
-
Aging oven
-
Rubber Compounding Procedure
The rubber compounds can be prepared using a two-roll mill. The following is a typical mixing sequence:
-
Mastication: The raw natural rubber is passed through the two-roll mill for a few minutes to reduce its viscosity.
-
Incorporation of Activators and Additive: Zinc oxide, stearic acid, and this compound are added to the masticated rubber and mixed until a homogenous blend is achieved.
-
Filler Incorporation: Carbon black or silica is added in portions and mixed thoroughly.
-
Accelerator and Curing Agent Addition: Finally, the accelerator (CBS) and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).
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Homogenization: The entire compound is mixed until uniform dispersion of all ingredients is achieved. The final compound is sheeted out and left to cool.
A general workflow for this process is illustrated below.
Curing Characteristics Analysis
The curing characteristics of the rubber compounds are evaluated using a Moving Die Rheometer (MDR) according to ASTM D5289. The key parameters to be determined are:
-
Minimum Torque (ML): Indicates the viscosity of the uncured compound.
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Maximum Torque (MH): Relates to the stiffness and crosslink density of the fully cured compound.
-
Scorch Time (ts2): The time to the onset of vulcanization.
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Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
Measurement of Mechanical Properties
Vulcanized rubber sheets are prepared by compression molding at a specified temperature and for the optimum cure time (t90) determined from the MDR analysis. The mechanical properties are then tested according to the relevant ASTM standards:
-
Tensile Strength and Elongation at Break: Measured using a Universal Testing Machine (UTM) according to ASTM D412.
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
Accelerated Aging Test
To evaluate the effect of this compound on the aging resistance, the vulcanized rubber samples are subjected to accelerated aging in a hot air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 48, 72 hours) according to ASTM D573. The mechanical properties are then re-measured, and the percentage retention of these properties is calculated.
Data Presentation
The following tables present illustrative data on the effect of incorporating varying amounts of this compound into a natural rubber formulation. Note: This data is hypothetical and for exemplary purposes, as specific experimental data for this compound was not found in the initial literature search.
Table 1: Effect of this compound on Cure Characteristics of Natural Rubber Compound
| Parameter | Control (0 phr) | 1 phr Additive | 2 phr Additive | 3 phr Additive |
| Minimum Torque (ML) (dNm) | 1.2 | 1.1 | 1.0 | 0.9 |
| Maximum Torque (MH) (dNm) | 15.5 | 15.8 | 16.2 | 16.5 |
| Scorch Time (ts2) (min) | 2.5 | 2.8 | 3.1 | 3.4 |
| Optimum Cure Time (t90) (min) | 12.0 | 11.5 | 11.0 | 10.5 |
Table 2: Effect of this compound on Mechanical Properties of Natural Rubber Vulcanizate (Before Aging)
| Property | Control (0 phr) | 1 phr Additive | 2 phr Additive | 3 phr Additive |
| Tensile Strength (MPa) | 22.5 | 23.0 | 23.8 | 24.5 |
| Elongation at Break (%) | 550 | 540 | 530 | 520 |
| Hardness (Shore A) | 60 | 61 | 63 | 65 |
Table 3: Effect of this compound on Mechanical Properties of Natural Rubber Vulcanizate (After Accelerated Aging at 70°C for 72 hours)
| Property | Control (0 phr) | 1 phr Additive | 2 phr Additive | 3 phr Additive |
| Tensile Strength (MPa) | 15.8 | 18.4 | 20.2 | 21.8 |
| % Retention of Tensile Strength | 70.2 | 80.0 | 84.9 | 89.0 |
| Elongation at Break (%) | 380 | 430 | 460 | 480 |
| % Retention of Elongation at Break | 69.1 | 79.6 | 86.8 | 92.3 |
| Hardness (Shore A) | 65 | 64 | 65 | 66 |
Potential Mechanism of Action
As a hindered phenolic compound, this compound is expected to function as a primary antioxidant. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the rubber hydroperoxyl radicals (ROO•) that are formed during oxidation. This process neutralizes the highly reactive radicals and terminates the oxidative chain reaction, thus protecting the rubber from degradation.
Conclusion
The incorporation of this compound into rubber formulations shows potential for enhancing the material's properties, particularly its resistance to oxidative aging. The provided protocols offer a starting point for researchers to systematically investigate its effects. Further studies are recommended to optimize the dosage and to explore its performance in different types of elastomers and under various aging conditions. The illustrative data suggests a dose-dependent improvement in thermal stability and mechanical property retention after aging, which warrants experimental verification.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclohexyl-5-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Cyclohexyl-5-methylphenol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, a common alkylation reaction of m-cresol with cyclohexene or cyclohexanol.
Q1: Why is the conversion of m-cresol low?
A1: Low conversion can be attributed to several factors related to the catalyst, reactants, or reaction conditions. A systematic approach to troubleshooting this issue is outlined below:
-
Catalyst Inactivity:
-
Lewis Acids (e.g., AlCl₃): These catalysts are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Using fresh, unopened catalyst is recommended.
-
Brønsted Acids (e.g., p-Toluenesulfonic Acid, Sulfuric Acid): Ensure the acid is of appropriate concentration and has not degraded.
-
Solid Acid Catalysts (e.g., Zeolites): The catalyst may be deactivated due to "coking" (carbon deposition) or poisoning. Regeneration, typically by calcination, may be necessary to restore activity. The acidity of the zeolite is also crucial for the reaction.
-
-
Insufficient Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. However, excessively high temperatures can lead to side reactions. Temperature optimization is key; for instance, in related phenol alkylations, increasing the temperature can significantly impact conversion and selectivity.[1]
-
Inadequate Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Poor Quality of Reactants: Ensure the m-cresol and cyclohexene (or cyclohexanol) are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Q2: The reaction is producing a mixture of isomers. How can I improve the selectivity for this compound?
A2: Achieving high regioselectivity is a common challenge in the alkylation of phenols. The hydroxyl and methyl groups on m-cresol direct the incoming cyclohexyl group primarily to the ortho and para positions relative to the hydroxyl group.
-
Steric Hindrance: The methyl group at position 5 provides some steric hindrance, which can influence the ratio of ortho- to para-alkylation.
-
Catalyst Choice: The type of catalyst can significantly influence the product distribution. For instance, the reaction of cresols with cyclohexene in the presence of aluminium cresolates has been shown to favor the formation of ortho-alkylation products.[2]
-
Temperature Control: Reaction temperature can affect the ortho/para product ratio. Lower temperatures may favor one isomer over the other due to differences in activation energies for their formation.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers, with less polar solvents sometimes favoring the para isomer.
Q3: My reaction is producing a significant amount of O-alkylated byproduct (cyclohexyl methylphenyl ether). How can I favor C-alkylation?
A3: The phenoxide ion, formed from m-cresol, is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the carbon atoms of the aromatic ring (C-alkylation).[3] The choice between these two pathways is highly dependent on the reaction conditions:
-
Solvent Selection: This is a primary factor. Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus favoring C-alkylation.[3][4] In contrast, polar aprotic solvents (e.g., DMF, DMSO) do not shield the oxygen anion as effectively, promoting O-alkylation.[3][5]
-
Catalyst System: Acid-catalyzed reactions, such as the Friedel-Crafts alkylation with cyclohexene, generally favor C-alkylation.[6] Base-catalyzed reactions with alkyl halides are more prone to O-alkylation.[5]
-
Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable C-alkylated product. The O-alkylated product can sometimes rearrange to the C-alkylated product at elevated temperatures.[7]
Q4: I am observing the formation of di-alkylated products. How can this be minimized?
A4: The formation of di-cyclohexyl-5-methylphenol occurs because the mono-alkylated product is also activated and can undergo a second alkylation. To minimize this:
-
Molar Ratio of Reactants: Use a large excess of m-cresol relative to cyclohexene.[5][7] This increases the probability that the cyclohexene will react with the starting material rather than the mono-alkylated product. An optimal molar ratio of cresol to cyclohexene has been reported to be between 6:1 and 8:1 in some studies.[8]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and catalysts for the synthesis of this compound?
A1: The most common synthesis route is the Friedel-Crafts alkylation of m-cresol with an alkylating agent.
-
Starting Materials: m-Cresol and cyclohexene are the most direct reactants. Cyclohexanol can also be used as the alkylating agent; it typically dehydrates in situ to form cyclohexene under acidic conditions.[9]
-
Catalysts: A variety of acid catalysts can be employed, including:
-
Brønsted Acids: p-Toluenesulfonic acid[10][11], sulfuric acid, and perchloric acid[2][8] are commonly used.
-
Lewis Acids: Aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst, but requires strictly anhydrous conditions.
-
Solid Acids: Zeolites (e.g., Zeolite-Y, H-beta)[12] and acid-activated clays are also effective and can offer advantages in terms of reusability and reduced corrosion.
-
Q2: What is a typical reaction temperature and time for this synthesis?
A2: The optimal temperature and time depend on the catalyst and reactants used.
-
With p-toluenesulfonic acid , temperatures can range from 60°C to 140°C.[10][11]
-
With perchloric acid , an optimal temperature of 140°C has been reported.[8]
-
Reaction times can vary from a few hours to over 12 hours. It is crucial to monitor the reaction to determine the point of maximum yield before significant byproduct formation occurs.
Q3: How can I purify the final product?
A3: After the reaction is complete, the typical work-up involves:
-
Neutralization: If an acid catalyst is used, the reaction mixture is neutralized, often with a solution of sodium bicarbonate or sodium carbonate.
-
Extraction: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove any remaining salts and impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Cyclohexyl Cresols using Perchloric Acid Catalyst. [8]
| Temperature (°C) | Molar Ratio (Cresol:Cyclohexene) | Catalyst Amount (% by wt. of cresol) | Reaction Time (h) | Yield of Cyclohexyl m-cresol (%) |
| 60 | 6:1 | 5 | 4 | - |
| 100 | 6:1 | 5 | 4 | - |
| 140 | 6:1 | 5 | 4 | - |
| 140 | 2:1 | 5 | 4 | - |
| 140 | 4:1 | 5 | 4 | - |
| 140 | 8:1 | 5 | 4 | 97.6 |
| 140 | 6:1 | 2 | 4 | - |
| 140 | 6:1 | 10 | 4 | - |
| 140 | 6:1 | 5 | 2 | - |
| 140 | 6:1 | 5 | 6 | - |
Note: Specific yield data for this compound was not detailed in a comparable format in the search results. This table for the isomeric mixture of cyclohexyl m-cresol is provided as an illustrative example of parameter effects.
Table 2: Alkylation of o-xylene with cyclohexene in the presence of p-toluenesulphonic acid. [10]
| Exp. No. | Temperature (°C) | Molar Ratio (o-xylene:cyclohexene) | Time of Addition (h) | Time of Stirring (h) | Catalyst Amount (% by wt.) | Yield of Cyclohexyl o-xylene (%) |
| 1 | 100 | 10:1 | 2 | 1 | 10 | 62.7 |
| 2 | 110 | 10:1 | 2 | 1 | 10 | 77.1 |
| 3 | 120 | 10:1 | 2 | 1 | 10 | 88.5 |
| 4 | 130 | 3:1 | 2 | 1 | 10 | 16.2 |
| 5 | 130 | 6:1 | 2 | 1 | 10 | 49.4 |
Note: This data is for a related reaction and illustrates the impact of temperature and molar ratio on yield.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of m-Cresol with Cyclohexene using p-Toluenesulfonic Acid
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel, add m-cresol and p-toluenesulfonic acid (e.g., 5-10 wt% of the total reactants).
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-140°C).
-
Reagent Addition: Add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the set temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated sodium bicarbonate solution, followed by water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnnl.gov [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Cyclohexyl-5-methylphenol
Welcome to the technical support center for the purification of 2-Cyclohexyl-5-methylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the purification of this compound?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of m-cresol with cyclohexene. The primary impurities stem from the nature of this reaction and include:
-
Isomeric Byproducts: The alkylation of m-cresol can result in the formation of positional isomers. The main isomeric impurity is 4-Cyclohexyl-3-methylphenol , where the cyclohexyl group has added to the para position relative to the hydroxyl group, instead of the ortho position. The similar structures and physical properties of these isomers make their separation a significant challenge.
-
Unreacted Starting Materials: Residual m-cresol and cyclohexene may remain in the crude product mixture.
-
Polyalkylated Products: The reaction can sometimes lead to the addition of more than one cyclohexyl group to the cresol ring, resulting in dicyclohexyl-methylphenol or other polyalkylated species.
-
O-Alkylated Byproducts: Although generally less favored, some O-alkylation of the phenolic hydroxyl group can occur, leading to the formation of cyclohexyl-3-methylphenyl ether.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of the experiment and the nature of the impurities. The most common and effective techniques include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization.
-
Column Chromatography: For laboratory-scale purifications and for separating compounds with very similar polarities, such as isomers, column chromatography is often the method of choice.
-
Fractional Distillation (under vacuum): This technique can be employed to separate components with different boiling points. Given the high boiling point of this compound and the likely close boiling points of its isomers, fractional distillation under reduced pressure is necessary to prevent decomposition and enhance separation.
-
Melt Crystallization: This is an industrial technique that can be used for the purification of alkylated phenols and avoids the use of solvents.[1]
-
Dissociation Extraction: This method separates alkylated phenols based on differences in their dissociation constants.[2]
Q3: What analytical methods are suitable for assessing the purity of this compound?
A3: To effectively monitor the purification process and assess the purity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It can effectively resolve isomers and quantify their relative amounts. Derivatization of the phenolic hydroxyl group may be necessary to improve volatility.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a versatile method for separating and quantifying the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and detect the presence of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For phenols, solvents like ethanol, methanol, or mixtures of hexane/ethyl acetate can be effective. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, try a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is not occurring. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound. Cool the solution in an ice bath. |
| Crystals form too quickly, potentially trapping impurities. | The solution is too concentrated, or the cooling is too rapid. | Reheat the solution and add more solvent to decrease the saturation. Ensure slow cooling by insulating the flask. |
| Low recovery of the purified product. | The chosen solvent has a high solubility for the compound even at low temperatures. Too much solvent was used. | Select a solvent where the compound has a significant difference in solubility between hot and cold conditions. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration to maximize crystal precipitation. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers. | The eluent system is not optimized. The column is overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf values ideally between 0.2 and 0.5 and with maximum separation between spots). A common starting point for phenols is a hexane/ethyl acetate gradient. Use a larger column or a smaller amount of crude material. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of bands. | The sample was not loaded in a concentrated band. The column was not packed properly. The compound is interacting too strongly with the silica gel. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. Ensure the column is packed uniformly without air bubbles or channels. For acidic compounds like phenols, adding a small amount of a modifier like acetic acid to the eluent can sometimes reduce tailing. |
| Cracks appear in the silica gel bed. | The column has run dry. | Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent. |
Experimental Protocols
Illustrative Protocol for Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column. A good starting eluent for separating this compound from its isomers is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
Apply gentle pressure (flash chromatography) to push the eluent through the column.
-
Collect fractions in test tubes.
-
-
Analysis and Product Recovery:
-
Monitor the elution of compounds by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table provides an illustrative comparison of purification methods for alkylated phenols, based on general laboratory outcomes. Actual results for this compound may vary.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% (if impurities have different solubility profiles) | 60-80% | Simple, cost-effective for large quantities. | Can be inefficient for separating isomers; solvent selection is critical. |
| Column Chromatography | >99% | 50-70% | Excellent for separating isomers and closely related impurities. | Can be time-consuming and requires larger volumes of solvent; less practical for large-scale purification. |
| Vacuum Fractional Distillation | 95-98% (depending on boiling point differences) | 70-90% | Good for removing non-isomeric impurities with different boiling points. | May not effectively separate isomers with very close boiling points; requires specialized equipment. |
Visualization
Logical Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Synthesis of 2-Cyclohexyl-5-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexyl-5-methylphenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the Friedel-Crafts alkylation of m-cresol with a cyclohexylating agent such as cyclohexene or cyclohexanol in the presence of an acid catalyst.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Insufficient catalyst amount or activity. | - Increase reaction time. Monitor reaction progress using TLC or GC. - Optimize the reaction temperature. A temperature of around 140°C has been reported to give high yields.[1] - An excess of m-cresol is often used to drive the reaction to completion and minimize di-alkylation. A molar ratio of m-cresol to cyclohexene of 6:1 to 8:1 is recommended.[1] - Ensure the catalyst is active and used in an appropriate amount (e.g., 5% by weight of cresol for perchloric acid).[1] |
| High Levels of Isomeric Impurities | The hydroxyl and methyl groups of m-cresol direct the incoming cyclohexyl group to the ortho and para positions relative to the hydroxyl group. This can lead to the formation of several isomers. | - Temperature Control: Lower reaction temperatures may favor the formation of one isomer over others. - Catalyst Choice: The type of acid catalyst can influence the isomer distribution. Experiment with different Lewis or Brønsted acids. - Purification: Isomers can often be separated by fractional distillation under reduced pressure or by column chromatography. |
| Presence of Poly-alkylated Byproducts | A common issue in Friedel-Crafts alkylation is the formation of di- or tri-substituted products. The initial alkylation product can be more reactive than the starting material. | - Molar Ratio: Use a significant excess of m-cresol relative to the cyclohexylating agent to increase the probability of the electrophile reacting with the starting material.[1] - Slow Addition: Add the cyclohexylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile. |
| Unreacted Starting Materials in the Final Product | - Incomplete reaction. - Inefficient purification. | - See "Low Yield" for optimizing reaction conditions. - m-Cresol can be removed by washing the organic phase with an aqueous base (e.g., NaOH solution). Cyclohexene is volatile and can be removed during solvent evaporation. |
| Formation of O-alkylated Product (Cyclohexyl m-tolyl ether) | At lower reaction temperatures, O-alkylation can compete with the desired C-alkylation. | - Increase the reaction temperature. C-alkylation is generally favored at higher temperatures. |
| Presence of Dicyclohexyl Ether | This can occur when using cyclohexanol as the alkylating agent, due to the acid-catalyzed self-condensation of the alcohol. | - Use cyclohexene as the alkylating agent. - If using cyclohexanol, ensure a sufficient excess of m-cresol and control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are isomers of the desired product (e.g., 4-cyclohexyl-3-methylphenol, 6-cyclohexyl-3-methylphenol), poly-alkylated products (e.g., dicyclohexyl-m-cresol), unreacted starting materials (m-cresol, cyclohexene/cyclohexanol), and potentially O-alkylated byproducts (cyclohexyl m-tolyl ether).
Q2: What is the general mechanism for the synthesis of this compound?
A2: The synthesis is typically a Friedel-Crafts alkylation. An acid catalyst is used to generate a cyclohexyl carbocation from cyclohexene or cyclohexanol. This electrophile then attacks the electron-rich aromatic ring of m-cresol, preferentially at the positions ortho and para to the activating hydroxyl group.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to observe the consumption of the starting materials and the formation of the product.
Q4: What purification methods are most effective for isolating this compound?
A4: After a standard workup to remove the catalyst and unreacted starting materials, the crude product can be purified by fractional distillation under reduced pressure. For higher purity, column chromatography on silica gel can be employed.
Q5: How can I identify the impurities in my product mixture?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the impurities. The mass spectra of the different components can help in elucidating their structures, especially when compared with literature data or reference standards.
Experimental Protocols
Synthesis of this compound
This protocol is based on general procedures for the alkylation of cresols.
Materials:
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m-Cresol
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Cyclohexene
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Perchloric acid (70%) or another suitable acid catalyst
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Toluene or another suitable solvent
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Sodium hydroxide solution (10% w/v)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for organic synthesis
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add m-cresol and the solvent.
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Add the acid catalyst to the stirred solution.
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Heat the mixture to the desired reaction temperature (e.g., 140°C).[1]
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Add cyclohexene dropwise from the dropping funnel to the heated mixture over a period of time (e.g., 2 hours).[1]
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After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional period (e.g., 2 hours) to ensure the reaction goes to completion.[1]
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Cool the reaction mixture to room temperature.
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Wash the organic layer with 10% NaOH solution to remove unreacted m-cresol, followed by washing with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and any unreacted cyclohexene.
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Purify the crude product by vacuum distillation or column chromatography.
GC-MS Analysis of Impurities
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (GC-MS).
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A suitable capillary column for the separation of phenolic isomers (e.g., a phenyl-substituted column).
Sample Preparation:
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Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane or methanol).
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If necessary, derivatize the sample (e.g., silylation) to improve the volatility and chromatographic separation of the phenolic compounds.
GC-MS Conditions (starting point, may require optimization):
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Injector Temperature: 250°C
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Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Ion Source Temperature: 230°C
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MS Quadrupole Temperature: 150°C
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Scan Range: m/z 40-400
Visualizations
Caption: Reaction pathway for the synthesis of this compound and formation of common impurities.
Caption: Workflow for the analysis and troubleshooting of impurities in this compound synthesis.
References
Technical Support Center: Degradation Pathways of 2-Cyclohexyl-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2-Cyclohexyl-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: While specific pathways for this compound are not extensively documented, the initial steps are likely to follow established routes for alkylphenols. The most probable initial attacks involve hydroxylation of the aromatic ring, oxidation of the alkyl (cyclohexyl or methyl) groups, or an ipso-substitution mechanism where the cyclohexyl group is replaced.
Q2: What are the common intermediates formed during the degradation of substituted phenols?
A2: Common intermediates resulting from the degradation of substituted phenols include catechols (from aromatic hydroxylation), hydroquinones, and various organic acids. In the case of this compound, intermediates could also arise from the oxidation of the cyclohexyl ring, potentially leading to cyclohexanones and related compounds.
Q3: How can I monitor the degradation of this compound quantitatively?
A3: The degradation can be monitored by measuring the decrease in the concentration of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance and disappearance of intermediate products can also be tracked to understand the degradation kinetics.
Q4: What types of microorganisms are known to degrade substituted phenols?
A4: Various bacteria and fungi have been shown to degrade phenolic compounds. Species of Pseudomonas, Rhodococcus, and various fungi are known for their ability to metabolize aromatic hydrocarbons. Isolating microbes from environments contaminated with similar compounds can be a good strategy to find effective degraders.
Troubleshooting Guides
Guide 1: Microbial Degradation Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| No degradation observed | 1. Inoculum is not adapted to the substrate. 2. Substrate concentration is toxic to the microorganisms. 3. Unfavorable culture conditions (pH, temperature, oxygen). | 1. Acclimatize the microbial culture by gradually increasing the concentration of this compound. 2. Start with a lower concentration of the substrate and perform toxicity assays. 3. Optimize culture conditions. Ensure adequate aeration for aerobic degradation. |
| Slow degradation rate | 1. Sub-optimal culture conditions. 2. Low bioavailability of the substrate. 3. Nutrient limitation. | 1. Re-evaluate and optimize pH, temperature, and agitation speed. 2. Consider using a co-solvent or surfactant to increase the solubility of the compound. 3. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients. |
| Accumulation of intermediates | 1. A specific enzyme in the degradation pathway is slow or inhibited. 2. The accumulated intermediate is toxic to the microorganisms. | 1. Identify the accumulated intermediate using GC-MS or LC-MS. 2. Test the toxicity of the identified intermediate on the microbial culture. 3. Consider using a microbial consortium with diverse metabolic capabilities. |
Guide 2: Analytical Methods (HPLC & GC-MS)
| Issue | Possible Causes (HPLC) | Troubleshooting Steps (HPLC) |
| Poor peak shape (tailing, fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. 2. Flush the column with a strong solvent or replace it if necessary. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Use a new or re-validated column. |
| Issue | Possible Causes (GC-MS) | Troubleshooting Steps (GC-MS) |
| No or low signal for analytes | 1. Inefficient derivatization (if applicable). 2. Thermal degradation in the injector. 3. Adsorption in the column or liner. | 1. Optimize derivatization conditions (reagent, temperature, time). 2. Use a lower injector temperature or a pulsed splitless injection. 3. Use a deactivated liner and column. |
| Poor separation of isomers | 1. Inadequate column stationary phase. 2. Sub-optimal temperature program. | 1. Select a column with a different polarity. 2. Optimize the oven temperature ramp rate. |
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Prepare Mineral Salts Medium (MSM): A typical MSM contains (g/L): K2HPO4 (1.5), KH2PO4 (0.5), (NH4)2SO4 (1.0), MgSO4·7H2O (0.2), CaCl2·2H2O (0.01), and FeSO4·7H2O (0.002).
-
Inoculum Preparation: Grow the selected microbial strain(s) in a rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation and wash twice with sterile MSM.
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Degradation Experiment: Add this compound (e.g., from a stock solution in a suitable solvent) to the MSM to the desired final concentration. Inoculate with the washed microbial cells.
-
Incubation: Incubate the cultures on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
-
Sampling and Analysis: At regular intervals, withdraw samples, centrifuge to remove biomass, and analyze the supernatant for the concentration of the parent compound and its intermediates using HPLC or GC-MS.
Protocol 2: HPLC Analysis of this compound
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength of 275 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve prepared with authentic standards.
Protocol 3: GC-MS Analysis of Degradation Intermediates
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Sample Preparation: Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate and concentrate.
-
Derivatization (Optional but Recommended for Phenols): To improve volatility and peak shape, derivatize the extract with a silylating agent (e.g., BSTFA with 1% TMCS).
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Identification: Compare mass spectra with libraries (e.g., NIST, Wiley).
-
Visualizations
Caption: Proposed microbial degradation pathways of this compound.
Technical Support Center: Improving the Stability of 2-Cyclohexyl-5-methylphenol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 2-Cyclohexyl-5-methylphenol.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work with this compound formulations.
Issue 1: Discoloration or Cloudiness of Liquid Formulations Upon Storage
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Question: My this compound solution has developed a yellow or brownish tint and/or has become cloudy after a short period. What is the likely cause and how can I prevent this?
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Answer: This is a common issue with phenolic compounds and is likely due to oxidation or photodegradation. The phenol moiety is susceptible to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. Cloudiness may indicate the formation of insoluble degradation products or precipitation of the active pharmaceutical ingredient (API) due to changes in the formulation's pH or solvent composition.
Troubleshooting Steps:
-
Protect from Light: Store formulations in amber or opaque containers to minimize light exposure.[1]
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Inert Atmosphere: During manufacturing and storage, purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
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Antioxidants: Consider the addition of a synergistic antioxidant, such as ascorbic acid or its esters, to protect the primary compound.
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Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
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pH Control: Ensure the formulation is buffered to an optimal pH where this compound has maximum stability. Phenolic compounds can be more susceptible to oxidation at higher pH values.
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Excipient Compatibility: Review the excipients for any that might be contributing to the instability. For example, some excipients may contain peroxide impurities that can initiate oxidation.[2]
-
Issue 2: Loss of Potency in Solid or Semi-Solid Formulations
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Question: I am observing a significant decrease in the assayed concentration of this compound in my cream/ointment/powder formulation over time, even when protected from light. What could be the cause?
-
Answer: Loss of potency in solid or semi-solid formulations can be attributed to several factors, including thermal degradation, oxidative degradation, and interaction with excipients. Phenolic compounds can be sensitive to heat, and interactions with certain excipients can lead to chemical degradation.
Troubleshooting Steps:
-
Thermal Stress Testing: Conduct forced degradation studies at elevated temperatures to understand the thermal liability of the API in the formulation.
-
Excipient Compatibility Studies: Perform differential scanning calorimetry (DSC) and isothermal stress testing with individual excipients to identify any incompatibilities.[3][4] Common excipients that may be incompatible with phenols include those with reactive functional groups or impurities.[2][3]
-
Moisture Control: Store the formulation in a low-humidity environment and consider the use of desiccants in the packaging, as moisture can accelerate degradation pathways.
-
Particle Size and Homogeneity: In solid formulations, ensure uniform distribution of the API. Inhomogeneity can lead to localized areas of high concentration that may be more prone to degradation.
-
Issue 3: Unexpected Peaks in HPLC Analysis of Stability Samples
-
Question: My HPLC analysis of a stressed this compound formulation shows several new peaks that were not present initially. How do I identify these and what do they signify?
-
Answer: The appearance of new peaks in an HPLC chromatogram is indicative of degradation. These new peaks represent degradation products. Identifying these is crucial for understanding the degradation pathway and ensuring the safety and efficacy of the formulation. A well-developed stability-indicating HPLC method is essential to separate and quantify these degradants.[5][6][7]
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[8] This will help in confirming that the HPLC method is capable of separating the API from its degradants.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peaks. This information is critical for the structural elucidation of the degradation products.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the API peak and the new peaks to ensure they are not co-eluting with other components.
-
Frequently Asked Questions (FAQs)
General Stability
-
Q1: What are the primary degradation pathways for this compound?
-
A1: As a substituted phenol, this compound is primarily susceptible to oxidative degradation and photodegradation .
-
Oxidative Degradation: The phenolic hydroxyl group can be oxidized, leading to the formation of colored quinone-type structures. This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to UV light can provide the energy to initiate free-radical chain reactions, leading to the breakdown of the molecule.[9][10]
-
-
-
Q2: What are the ideal storage conditions for this compound formulations?
-
A2: To ensure stability, formulations should be stored in well-closed, airtight containers, protected from light, and kept at controlled room temperature (or refrigerated if thermal liability is high). The inclusion of an inert gas in the headspace is also recommended for liquid formulations.
-
Formulation Development
-
Q3: How can I improve the aqueous solubility of this compound?
-
A3: Due to its lipophilic nature, this compound has low water solubility.[1] Strategies to improve this include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., propylene glycol, ethanol).
-
Surfactants: Incorporating non-ionic surfactants to form micelles that can encapsulate the hydrophobic molecule.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes, which can enhance the solubility and stability of phenolic compounds.[11][12][13]
-
pH Adjustment: In some cases, adjusting the pH to form a phenolate salt can increase aqueous solubility; however, this may also increase susceptibility to oxidation.
-
-
-
Q4: Which excipients are generally considered compatible with phenolic compounds like this compound?
-
A4: While compatibility must always be confirmed experimentally, some excipients are generally considered more compatible with phenolic compounds. These include:
-
Analytical Methods
-
Q5: What are the key parameters for a stability-indicating HPLC method for this compound?
-
A5: A robust stability-indicating HPLC method should have the following characteristics:
-
Specificity: The ability to resolve the API peak from all potential degradation products and formulation excipients.
-
Accuracy and Precision: The method must provide accurate and reproducible results.
-
Linearity: A linear relationship between the concentration of the API and the detector response.
-
Sensitivity: A low limit of detection (LOD) and limit of quantitation (LOQ) for any specified degradation products.
-
Robustness: The method should be reliable under small, deliberate variations in chromatographic conditions.
-
-
Data Presentation
Table 1: Hypothetical Excipient Compatibility Study for this compound
| Excipient | Ratio (API:Excipient) | Initial Assay (%) | Assay after 4 weeks at 40°C/75% RH (%) | Appearance |
| Microcrystalline Cellulose | 1:1 | 100.2 | 99.8 | White powder |
| Lactose Monohydrate | 1:1 | 99.9 | 92.5 | Slight yellowing |
| Povidone | 1:1 | 100.1 | 98.9 | White powder |
| Magnesium Stearate | 1:20 | 99.8 | 95.1 | Off-white powder |
| Croscarmellose Sodium | 1:10 | 100.3 | 94.2 | Slight clumping |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Degradation (%) | Number of Degradants |
| 0.1 M HCl | 24 h | < 1.0 | 0 |
| 0.1 M NaOH | 8 h | 15.2 | 2 |
| 3% H₂O₂ | 4 h | 25.8 | 3 |
| Thermal (80°C) | 48 h | 8.5 | 1 |
| Photolytic (UV) | 12 h | 18.3 | 2 |
Experimental Protocols
Protocol 1: Excipient Compatibility Study using Isothermal Stress Testing
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Preparation of Samples: Prepare binary mixtures of this compound with each excipient in a 1:1 weight ratio (or a ratio representative of the final formulation).
-
Moisture Addition: Add 20% w/w of water to the binary mixtures to accelerate potential reactions.
-
Storage: Place the samples in sealed vials and store them under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).
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Analysis: At specified time points, analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the API.
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Observation: Visually inspect the samples for any physical changes such as color change, clumping, or liquefaction.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
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Gradient Elution: Develop a gradient elution method to ensure the separation of the polar and non-polar degradation products from the API.
-
Forced Degradation: Subject the API to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate a mixture of the API and its degradation products.
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Method Optimization: Inject the stressed samples and optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (>1.5) between the API and all degradation peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Workflow for Excipient Compatibility Studies.
Caption: Troubleshooting Logic for Formulation Instability.
Caption: Potential Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. researchgate.net [researchgate.net]
- 7. irjpms.com [irjpms.com]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"troubleshooting guide for 2-Cyclohexyl-5-methylphenol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Cyclohexyl-5-methylphenol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Friedel-Crafts alkylation of cresol with cyclohexene.
Issue 1: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, catalysts, and reaction conditions. Here are the most common culprits:
-
Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), and strong protic acids are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1]
-
Deactivated Aromatic Ring: While less of an issue with activating groups like the hydroxyl and methyl groups on cresol, the presence of any strong electron-withdrawing impurities on your starting material could hinder the electrophilic aromatic substitution.[1]
-
Insufficient Catalyst: In Friedel-Crafts reactions, the product can sometimes form a complex with the catalyst, removing it from the reaction. For acylations, a stoichiometric amount is often needed. While this is less pronounced in alkylations, ensuring a sufficient catalytic amount is important.[1]
-
Reaction Temperature Too Low: The alkylation of cresols with cyclohexene is temperature-dependent. Lower temperatures may lead to incomplete reaction or favor the formation of O-alkylated byproducts over the desired C-alkylated product.[2][3]
Issue 2: Formation of Multiple Products (Low Selectivity)
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for this compound?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. Key factors influencing selectivity include:
-
Polyalkylation: The alkyl group being added to the cresol ring is an activating group, which can make the product more reactive than the starting material. This can lead to the addition of more than one cyclohexyl group to the cresol ring.[4] To minimize polyalkylation, it is advisable to use a large excess of the cresol relative to the cyclohexene.[2][3]
-
Isomer Formation: The alkylation of m-cresol can potentially yield different isomers. The ortho-alkylation to the hydroxyl group is generally favored. Optimizing reaction conditions such as temperature and catalyst can influence the isomeric ratio.
-
O- vs. C-Alkylation: Phenols can undergo alkylation on the hydroxyl group (O-alkylation) to form an ether or on the aromatic ring (C-alkylation). Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.[2] One study on the alkylation of p-cresol showed that at lower temperatures, the O-alkylated product, 1-cyclohexyloxy-4-methyl benzene, was a significant byproduct.[2]
Issue 3: Difficulty in Product Purification
Q3: How can I effectively purify the crude product and remove unreacted starting materials and byproducts?
A3: Purification of this compound typically involves the following steps:
-
Neutralization and Work-up: After the reaction is complete, the mixture should be cooled and the catalyst neutralized. For acid catalysts, this can be done by washing with a sodium bicarbonate or sodium carbonate solution.[5]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[5]
-
Washing: The organic layer should be washed with water and then brine to remove any remaining water-soluble impurities.[5]
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]
-
Distillation or Crystallization: The crude product can be purified by vacuum distillation.[6] If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., solvent naphtha) can be an effective purification method.[6]
Data Presentation
The yield of cyclohexyl cresols is significantly influenced by reaction parameters. The following table summarizes the effect of temperature and molar ratio on the alkylation of p-cresol with cyclohexene using perchloric acid as a catalyst.
| Temperature (°C) | Molar Ratio (p-cresol:cyclohexene) | Yield of 2-cyclohexyl-4-methylphenol (%) |
| 60 | 6:1 | 51.3 |
| 80 | 6:1 | 56.2 |
| 100 | 6:1 | 61.8 |
| 120 | 6:1 | 68.5 |
| 140 | 6:1 | 74.3 |
| 140 | 2:1 | 49.8 |
| 140 | 4:1 | 63.4 |
| 140 | 8:1 | 86.7 |
| 140 | 10:1 | 95.4 |
Data adapted from Saha et al., 2007.[3]
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline based on typical procedures for the alkylation of cresols with cyclohexene.[2][3][7]
Materials:
-
m-Cresol
-
Cyclohexene
-
p-Toluenesulfonic acid monohydrate (or another suitable acid catalyst like perchloric acid)
-
Anhydrous solvent (e.g., a non-polar solvent like hexane if desired, though the reaction can often be run neat)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add m-cresol and the acid catalyst (e.g., p-toluenesulfonic acid).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-140 °C) with stirring.[3]
-
Addition of Cyclohexene: Slowly add cyclohexene to the reaction mixture through the dropping funnel over a period of time (e.g., 2 hours).[2][3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional period (e.g., 2 hours) to ensure the reaction goes to completion.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent for extraction (e.g., diethyl ether).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Reaction Pathway and Potential Side Reactions
Caption: The main reaction pathway and potential side reactions.
References
Technical Support Center: Resolving Peak Overlap in Chromatographic Analysis of Cyclohexylphenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap during the chromatographic analysis of cyclohexylphenols. Given the structural similarity of cyclohexylphenol isomers (e.g., ortho-, meta-, and para-substituted), achieving baseline separation can be challenging. This guide offers practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate cyclohexylphenol isomers?
A1: Cyclohexylphenol isomers, particularly positional isomers (ortho-, meta-, para-), often have very similar physicochemical properties, such as polarity, hydrophobicity, and boiling points. This results in similar retention behaviors on chromatographic columns, leading to co-elution or partial peak overlap.
Q2: What is the first step I should take when I observe peak overlap?
A2: The first step is to ensure your current system is optimized. This includes checking for system suitability parameters like peak shape and column efficiency. Often, minor adjustments to the mobile phase composition, flow rate, or temperature can significantly improve resolution. If these adjustments do not suffice, a more systematic method development approach, including screening different columns and mobile phases, is recommended.
Q3: Which type of chromatography, HPLC or GC, is better for separating cyclohexylphenol isomers?
A3: Both HPLC and GC can be used, and the choice depends on the specific isomers and the available equipment.
-
HPLC , particularly reversed-phase, is often the first choice due to its versatility. Speciality columns, such as those with phenyl-based stationary phases, can provide unique selectivity for aromatic compounds like cyclohexylphenols.[1]
-
GC can offer high-resolution separation, especially with long capillary columns. However, due to the polar hydroxyl group, derivatization (e.g., silylation) is often necessary to improve peak shape and prevent tailing.[2][3]
Q4: How does derivatization help in the GC analysis of cyclohexylphenols?
A4: Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] This reduces the polarity of the analyte, decreases its interaction with active sites in the GC system (e.g., silanol groups in the liner and column), and improves its volatility, leading to sharper peaks and better separation.[2]
Troubleshooting Guides
Issue 1: Co-eluting Cyclohexylphenol Isomers in HPLC
Question: I am using a standard C18 column for my HPLC analysis, but the ortho- and para-cyclohexylphenol isomers are co-eluting. What should I do?
Answer: Co-elution on a C18 column is common for positional isomers due to similar hydrophobicity. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter selectivity.
-
Adjust the Mobile Phase Strength: A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve resolution.
-
Modify the pH: For phenolic compounds, adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state and retention. Using a buffer to maintain a consistent pH is recommended.
-
-
Change the Stationary Phase: This is often the most effective solution.
-
Phenyl-based Columns: Columns with phenyl stationary phases (e.g., Phenyl-Hexyl) can provide alternative selectivity for aromatic compounds through π-π interactions.[1]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a different selectivity due to dipole-dipole and ion-exchange interactions, which can be effective for separating positional isomers.
-
Mixed-Mode Columns: A column with both reversed-phase and ion-exchange characteristics (e.g., C18/SCX) can provide unique selectivity for polar and ionizable compounds.[4][5]
-
-
Adjust Operating Parameters:
-
Lower the Temperature: Reducing the column temperature can sometimes increase selectivity and improve resolution, although it may also increase backpressure.
-
Decrease the Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation.
-
Issue 2: Poor Peak Shape and Co-elution in GC Analysis of Cyclohexylphenols
Question: My GC-MS analysis of a cyclohexylphenol mixture shows broad, tailing peaks, and some isomers are not separating. How can I fix this?
Answer: Poor peak shape and co-elution in GC for phenolic compounds often point to issues with analyte polarity and activity. Here’s a troubleshooting workflow:
-
Derivatize Your Sample: This is the most critical step for analyzing phenols by GC.
-
Optimize the GC Column and Conditions:
-
Select an Appropriate Column: A mid-polarity column (e.g., one containing a phenyl-arylene phase) can provide good selectivity for aromatic isomers.[6]
-
Optimize the Temperature Program: A slower temperature ramp will increase the time the analytes spend in the column, potentially improving resolution.
-
Check the Liner: Use a deactivated liner to minimize interactions with the analytes before they reach the column.
-
-
Verify System Inertness:
-
The entire flow path from the injector to the detector should be inert to prevent adsorption of the polar phenolic compounds. If derivatization does not completely solve the problem, consider a more inert column or liner.
-
Data Presentation
Table 1: GC-MS Retention Times of Cresol Isomers Before and After Derivatization
| Compound | Retention Time (min) - Underivatized[2] | Retention Time (min) - Silylated (BSTFA)[2] |
| o-Cresol | 7.97 | 9.12 |
| m-Cresol | 8.70 (co-elutes with p-cresol) | 9.45 |
| p-Cresol | 8.70 (co-elutes with m-cresol) | 9.74 |
Table 2: Comparison of HPLC Columns for the Separation of Cresol Isomers
| Column Type | Mobile Phase | o-Cresol | m-Cresol | p-Cresol | Resolution (o/m) | Resolution (m/p) |
| ODS (C18)[1] | Acetonitrile/Water | Co-elutes with m-cresol | Co-elutes with o-cresol | Separated | - | - |
| Phenyl[1] | Acetonitrile/Water | Separated | Separated | Separated | >1.5 | >1.5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Cresol Isomers with Silylation Derivatization
This protocol is adapted from a method for the analysis of cresol isomers and can serve as a starting point for the GC-MS analysis of cyclohexylphenol isomers.[2][3]
1. Sample Preparation (Derivatization): a. To 100 µL of a standard solution of the isomers in a suitable solvent (e.g., acetonitrile), add 50 µL of BSTFA and 30 µL of pyridine (as a catalyst).[2] b. Vortex the mixture and allow it to react at room temperature for 30 minutes.
2. GC-MS Conditions:
- GC System: Agilent HP-5ms (or equivalent)
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]
- Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 min.[3]
- Injector Temperature: 250°C
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
Protocol 2: HPLC-DAD Analysis of Cresol Isomers
This protocol, based on the separation of cresol isomers, illustrates the use of a phenyl column to achieve separation where a standard C18 column fails.[1]
1. Sample Preparation: a. Dissolve the isomer standards in the mobile phase to a final concentration of approximately 10-20 mg/L.
2. HPLC Conditions:
- HPLC System: Shimadzu LC-20A series (or equivalent)
- Column: Shim-pack GIST Phenyl, 150 mm x 4.6 mm ID, 5 µm particle size[1]
- Mobile Phase: Acetonitrile/Water (30:70, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detector: Diode Array Detector (DAD), monitoring at 270 nm
- Injection Volume: 10 µL
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC peak overlap.
Caption: Troubleshooting workflow for GC analysis of phenols.
References
- 1. shimadzu.com [shimadzu.com]
- 2. ufmg.br [ufmg.br]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas Chromatography Columns for Reliable Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Alkylation of m-Cresol with Cyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of m-cresol with cyclohexene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Cyclohexyl-m-cresol Product
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the alkylation of m-cresol with cyclohexene can stem from several factors, often related to suboptimal reaction conditions or the prevalence of side reactions.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. Lower temperatures can lead to incomplete reactions, while excessively high temperatures can promote side reactions and product degradation. It has been shown that increasing the reaction temperature, for instance from 60°C to 140°C, can increase the yield of the desired product.[1]
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of m-cresol to cyclohexene can limit the conversion of the limiting reagent. To minimize side reactions like polyalkylation, it is advisable to use a large excess of m-cresol relative to cyclohexene.[2] Studies have shown that increasing the molar ratio of m-cresol to cyclohexene from 4:1 to 8:1 can enhance the yield.[1]
-
Insufficient Catalyst Concentration or Activity: The acid catalyst is essential for the reaction to proceed. Ensure the catalyst is active and used in an appropriate amount. For example, using 5% by weight of perchloric acid relative to m-cresol has been found to be effective.[1]
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.[3]
-
Formation of Side Products: The formation of various side products, such as O-alkylated cresols, di-alkylated cresols, and positional isomers, can significantly reduce the yield of the desired mono-alkylated product.
Issue 2: High Proportion of O-Alkylated Product (Cyclohexyl m-cresyl ether)
Q: I am observing a significant amount of the O-alkylated byproduct in my reaction mixture. How can I favor C-alkylation?
A: The competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group) is a common challenge. Several factors influence this selectivity.
Strategies to Favor C-Alkylation:
-
Reaction Temperature: Higher reaction temperatures generally favor C-alkylation, which is the thermodynamically more stable product.[4] O-alkylation is often kinetically favored and occurs at lower temperatures.
-
Catalyst Choice: Stronger acid catalysts tend to promote C-alkylation. Weaker acids or bases are more likely to result in O-alkylation.
-
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the oxygen atom of the cresol, hindering O-alkylation and thereby promoting C-alkylation.[3]
Issue 3: Presence of Di-alkylated and Poly-alkylated Products
Q: My product is contaminated with significant amounts of di- and poly-alkylated cresols. How can I minimize their formation?
A: The formation of multiple alkylation products occurs when the initially formed mono-alkylated product reacts further with the alkylating agent.
Methods to Minimize Polyalkylation:
-
Molar Ratio of Reactants: Employing a large excess of m-cresol compared to cyclohexene is the most effective way to reduce the statistical probability of the cyclohexene reacting with the already alkylated cresol.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help limit the extent of polyalkylation.[2] However, this needs to be balanced with achieving a reasonable conversion of the starting material.
-
Slow Addition of Alkylating Agent: Adding the cyclohexene dropwise over a period can help maintain a low concentration of the alkylating agent in the reaction mixture, thus disfavoring polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the alkylation of m-cresol with cyclohexene?
A1: The main side reactions include:
-
O-alkylation: Formation of cyclohexyl m-cresyl ether.
-
Di-alkylation: Further alkylation of the mono-cyclohexyl-m-cresol to form di-cyclohexyl-m-cresol.
-
Formation of Positional Isomers: Alkylation can occur at different positions on the aromatic ring, leading to a mixture of ortho- and para-cyclohexyl-m-cresol.
-
Rearrangement Reactions: Under certain conditions, the alkyl group on the phenolic ring can rearrange to form different isomers.[5]
Q2: Which analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the various products and byproducts in the reaction mixture.[6] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.
Q3: What is the general mechanism for the acid-catalyzed alkylation of m-cresol with cyclohexene?
A3: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the cyclohexene to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich aromatic ring of m-cresol at the ortho or para positions relative to the hydroxyl group, followed by deprotonation to regenerate the aromatic system and the catalyst.
Q4: Can I use a solid acid catalyst for this reaction?
A4: Yes, solid acid catalysts such as zeolites and sulfated zirconia have been used for phenol alkylation. These offer advantages in terms of easier separation from the reaction mixture and potential for reuse.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Cyclohexyl m-cresol
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Temperature | 60°C | 67.8 | 140°C | 94.5 | [1] |
| Molar Ratio (m-cresol:cyclohexene) | 4:1 | 63.4 | 8:1 | 87.4 | [1] |
| Catalyst Amount (wt% of m-cresol) | 1% | 55.2 | 5% | 87.4 | [1] |
| Reaction Time (stirring) | 0 h | 79.8 | 2 h | 87.4 | [1] |
Note: These data are based on the alkylation of m-cresol with cyclohexene using perchloric acid as a catalyst.
Table 2: Product Distribution in the Alkylation of m-Cresol with Isopropyl Alcohol (as an example of C- vs O-alkylation control)
| Molar Ratio (m-cresol:IPA) | Mono-alkylated Products (%) | Di-alkylated Products (%) | O-alkylated Product (%) | Reference |
| 5:1 | 92.8 | 7.2 | 0 | [4] |
| 3:1 | 88.2 | 11.8 | 0 | [4] |
| 1:1 | 59.8 | 0.7 | 39.5 | [4] |
Note: This table illustrates the principle of using reactant ratios to control side reactions, with data from a similar alkylation system.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of m-Cresol with Cyclohexene
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
1. Materials and Setup:
-
m-Cresol
-
Cyclohexene
-
Acid catalyst (e.g., perchloric acid or p-toluenesulphonic acid)
-
Solvent (optional, e.g., a non-polar solvent like toluene)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer and heating mantle
2. Reaction Setup:
-
Assemble the dry three-neck round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer.
-
Purge the system with an inert gas (e.g., nitrogen or argon).
3. Procedure:
-
Charge the flask with m-cresol and the acid catalyst.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140°C).[1]
-
Once the temperature has stabilized, add cyclohexene dropwise from the dropping funnel over a specified period (e.g., 2 hours).[1]
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for the desired reaction time (e.g., 2 hours).[1]
-
Monitor the reaction progress by TLC or GC analysis of small aliquots.
4. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst is used, filter it from the reaction mixture.
-
Neutralize the reaction mixture by washing with a dilute base solution (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent (if any) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography.
Mandatory Visualization
Caption: Reaction pathways in the alkylation of m-cresol with cyclohexene.
Caption: General experimental workflow for m-cresol alkylation.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing oxidation of 2-Cyclohexyl-5-methylphenol during storage"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 2-Cyclohexyl-5-methylphenol during storage. Below, you will find frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and supporting data to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a substituted phenol. Like many phenolic compounds, it is susceptible to oxidation. The hydroxyl group (-OH) on the benzene ring can be oxidized, leading to the formation of colored byproducts, primarily quinones. This process can be accelerated by factors such as exposure to oxygen, light, elevated temperatures, and the presence of metal ions.
Q2: What are the visible signs of this compound oxidation?
A2: The primary visual indicator of oxidation is a change in the appearance of the compound. Pure this compound is typically a white to off-white crystalline solid. Upon oxidation, it may gradually turn yellow, brown, or even dark red due to the formation of quinone-type structures and other colored degradation products.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The recommended storage temperature is between 2-8°C.[1][2][3][4] It is crucial to store the compound in a tightly sealed, light-resistant container, such as an amber glass vial, and to purge the headspace with an inert gas like nitrogen or argon before sealing.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, incorporating antioxidants can be an effective strategy to inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose as they can scavenge free radicals that initiate the oxidation process. The choice of antioxidant and its concentration will depend on the specific application and the solvent system used.
Q5: How can I monitor the stability of my this compound sample over time?
A5: The stability of this compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to quantify the parent compound and detect the formation of degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing or browning) | Exposure to air and/or light. Storage at ambient or elevated temperatures. | Store the compound in a tightly sealed amber vial at 2-8°C. Purge the vial with nitrogen or argon before sealing. For long-term storage, consider storing at -20°C. |
| Rapid degradation of the compound in solution | Presence of dissolved oxygen in the solvent. Use of solvents containing metal ion impurities. Exposure of the solution to light. | Use deoxygenated solvents (e.g., by sparging with nitrogen or argon). Prepare solutions using high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions. Always protect solutions from light by using amber vials or wrapping the container in aluminum foil. |
| Inconsistent experimental results | Degradation of the stock solution or the compound during the experiment. | Prepare fresh solutions before each experiment. If a stock solution must be stored, keep it at a low temperature, protected from light, and under an inert atmosphere. Consider adding a suitable antioxidant to the stock solution. |
| Formation of insoluble particles | Polymerization of oxidation products. | Filter the solution before use. If significant precipitation occurs, it is a strong indicator of advanced degradation, and the material should be discarded and replaced with a fresh sample. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect the compound from light and ensure an airtight seal.
-
Inert Atmosphere: Before sealing, purge the vial containing this compound with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.
-
Sealing: Immediately after purging, tightly seal the vial. For added security against moisture and air ingress, you can wrap the cap with Parafilm®.
-
Storage Conditions: Store the sealed vial in a refrigerator at 2-8°C. For long-term storage (months to years), consider storage in a freezer at -20°C.
-
Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. If possible, handle the compound in a glove box under an inert atmosphere.
Protocol 2: Stability Testing using HPLC-UV
This protocol outlines a general procedure for monitoring the stability of this compound. Method validation for your specific instrumentation and conditions is recommended.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: A typical mobile phase for the analysis of phenolic compounds is a mixture of acetonitrile and water (e.g., 60:40 v/v), which may be acidified with a small amount of an acid like phosphoric or formic acid (e.g., 0.1%) to improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). From this, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: At each time point of your stability study, accurately weigh a small amount of the stored this compound, dissolve it in the mobile phase to a known concentration, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 274 nm (or a wavelength determined by a UV scan of the compound)
-
-
Data Analysis: Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Quantitative Data
Table 1: Expected Relative Stability of this compound under Various Storage Conditions
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Relative) |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Dark (Amber Vial) | Very High |
| Sub-optimal 1 | 2-8°C | Air | Dark (Amber Vial) | Moderate to High |
| Sub-optimal 2 | Room Temperature (~25°C) | Inert (Nitrogen/Argon) | Dark (Amber Vial) | Moderate |
| Sub-optimal 3 | 2-8°C | Inert (Nitrogen/Argon) | Ambient Light | Moderate |
| Poor | Room Temperature (~25°C) | Air | Ambient Light | Low |
Table 2: Potential Antioxidants for Stabilization
| Antioxidant | Typical Concentration Range | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free radical scavenger | Effective in organic solvents. May not be suitable for all applications due to potential reactivity. |
| Ascorbic Acid (Vitamin C) | 0.05 - 0.2% | Reducing agent, oxygen scavenger | More effective in aqueous or protic solvents. |
| Propyl Gallate | 0.01 - 0.05% | Free radical scavenger | Often used in combination with other antioxidants like BHT for synergistic effects. |
Visualizations
Caption: A simplified proposed oxidation pathway for this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: A logical flow for troubleshooting the degradation of this compound.
References
Technical Support Center: Scale-Up of 2-Cyclohexyl-5-methylphenol Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations for scaling up the production of 2-Cyclohexyl-5-methylphenol (CAS No: 1596-13-0).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound? A1: The most prevalent method is the Friedel-Crafts alkylation of m-cresol with an alkylating agent like cyclohexene or cyclohexanol.[1][2] This reaction is typically catalyzed by an acid.
Q2: What are the primary starting materials for this synthesis? A2: The key raw materials are m-cresol and cyclohexene.[3] Alternatively, cyclohexanol can be used in place of cyclohexene.[4][5]
Q3: What are the typical physical properties of this compound? A3: It is a white to almost white crystalline solid.[6] Key properties are summarized in the data tables below. Its purity is typically determined by Gas Chromatography (GC).[7]
Q4: What are the main safety concerns when handling the reactants, especially cresols? A4: Cresols are corrosive and toxic, capable of causing severe skin burns and damage to organs through prolonged exposure.[8] They are poisonous by ingestion and skin absorption.[8] It is critical to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and long-sleeved clothing.[9] Work should be conducted in a well-ventilated area, with emergency shower and eyewash stations readily available.[10]
Q5: What are the major challenges encountered during scale-up? A5: Key scale-up challenges include managing the reaction exotherm, controlling selectivity to minimize byproduct formation (such as isomers and poly-alkylated products), ensuring efficient catalyst removal, and developing a robust purification method to achieve desired product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Reaction Yield
-
Question: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?
-
Answer: Low yield is a common scale-up issue stemming from several factors:
-
Inadequate Mixing: In larger reactors, inefficient agitation can lead to poor contact between reactants and the catalyst. Ensure the stirring mechanism is sufficient for the vessel size to maintain a homogeneous reaction mixture.
-
Suboptimal Temperature: The reaction temperature is critical. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can promote side reactions. Refer to the reaction parameter tables for optimal temperature ranges.[11]
-
Incorrect Molar Ratio: The ratio of m-cresol to cyclohexene influences both yield and selectivity. An excess of m-cresol is often used to suppress the formation of di-substituted byproducts.[4] Experiment with optimizing this ratio at a smaller scale before full-scale production.
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated. If using a heterogeneous catalyst like a zeolite, ensure it is properly activated and dry. For homogeneous catalysts like p-toluenesulphonic acid, verify its concentration and purity.[4][11]
-
Issue 2: Poor Product Selectivity (High Impurity Profile)
-
Question: My final product is contaminated with significant amounts of isomers and di-cyclohexylated cresols. How can I improve selectivity?
-
Answer: Poor selectivity is often due to the formation of thermodynamically stable isomers or poly-alkylation.
-
Control Molar Ratio: Use a molar excess of m-cresol relative to cyclohexene (e.g., ratios from 1.1:1 to 4:1) to favor mono-alkylation.[4]
-
Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the energy available for isomerization and further alkylation.
-
Catalyst Choice: The choice of catalyst is crucial. Large-pore, acidic zeolites can offer shape selectivity, favoring the formation of the desired ortho-isomer over other products.[4] Homogeneous catalysts like sulfuric acid or p-toluenesulphonic acid may lead to different isomer distributions.[11]
-
Controlled Addition: Add the alkylating agent (cyclohexene) slowly and sub-surface to the heated cresol-catalyst mixture. This maintains a low instantaneous concentration of cyclohexene, minimizing poly-alkylation.
-
Issue 3: Difficult Purification
-
Question: I am struggling to purify the final product to >97% purity. What methods are effective at scale?
-
Answer: Purification can be challenging due to the similar boiling points of isomers.
-
Vacuum Distillation: The primary method for purification is fractional distillation under reduced pressure. The boiling point of this compound is approximately 135 °C at 2 mmHg. A well-packed distillation column is necessary to separate it from unreacted m-cresol and isomeric byproducts.
-
Crystallization: Since the product is a solid at room temperature (Melting Point: 67-71 °C), crystallization from a suitable solvent can be an effective final polishing step after distillation. Solvent selection is key and should be determined at the lab scale.
-
Work-up Procedure: Ensure the work-up effectively removes the catalyst. For acid catalysts, this involves neutralization with a base (e.g., NaOH solution) and washing with water until the aqueous layer is neutral.[12]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1596-13-0 | [6] |
| Molecular Formula | C₁₃H₁₈O | [13] |
| Molecular Weight | 190.29 g/mol | |
| Appearance | White to Almost white powder/crystal | [6] |
| Melting Point | 67 - 71 °C | |
| Boiling Point | 135 °C @ 2 mmHg |
| Purity Analysis | >97.0% (GC) |[6] |
Table 2: Example Reaction Parameters for Alkylation of Cresol with Cyclohexene Data derived from a study using p-toluenesulphonic acid as a catalyst, illustrating the effect of process variables on yield.[11]
| Temperature (°C) | Molar Ratio (Cresol:Cyclohexene) | Catalyst (% wt. of Cresol) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 130 | 6:1 | 10 | 2 | 45.7 |
| 130 | 8:1 | 10 | 2 | 80.8 |
| 130 | 10:1 | 10 | 2 | 90.2 |
| 120 | 10:1 | 10 | 2 | 87.1 |
| 135 | 10:1 | 10 | 2 | 97.8 |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis via Friedel-Crafts alkylation.
Materials:
-
m-Cresol
-
Cyclohexene
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent, optional)
-
Sodium hydroxide (NaOH) solution, 5% w/v
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (drying agent)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and heat plate or overhead stirrer and heating mantle
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Pathway```dot
// Reactants mCresol [label="m-Cresol"]; Cyclohexene [label="Cyclohexene"];
// Products Product [label="this compound", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Byproducts [label="Isomeric & Poly-alkylated\nByproducts", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction plus [label="+"]; react_node [shape=point, width=0];
mCresol -> react_node; Cyclohexene -> react_node; react_node -> Product [label=" Acid Catalyst\n (e.g., p-TSA)\n Heat"]; react_node -> Byproducts [style=dashed]; }
Caption: A step-by-step workflow for synthesis and purification.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. This compound | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. labsolu.ca [labsolu.ca]
- 8. CRESOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sasol.com [sasol.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 13. This compound | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antioxidant Efficacy: 2-Cyclohexyl-5-methylphenol vs. Butylated Hydroxytoluene (BHT)
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the antioxidant efficacy of 2-Cyclohexyl-5-methylphenol against the well-established synthetic antioxidant, Butylated Hydroxytoluene (BHT). While extensive data is available for BHT, detailing its antioxidant properties and mechanisms of action, there is a notable absence of published experimental data evaluating the antioxidant activity of this compound using standard in vitro assays.
This guide, therefore, serves to present the available data for BHT as a benchmark and to highlight the current lack of information on this compound, underscoring a potential area for future research in the field of antioxidant science.
Quantitative Data on Antioxidant Activity
Due to the absence of experimental data for this compound, a direct quantitative comparison with BHT is not possible at this time. For researchers interested in conducting such a comparative study, the following table provides a compilation of reported antioxidant activity values for BHT from various in vitro assays. These values can serve as a reference for future experimental work.
Table 1: Antioxidant Activity of Butylated Hydroxytoluene (BHT)
| Antioxidant Assay | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | 202.35 µg/mL | [1] |
| ABTS Radical Scavenging | 32.36 µg/mL | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | 2.29 ± 0.04 mmol/L | [3] |
| Hydroxyl Radical Scavenging | Comparable to BHT at 800 µg/mL | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Mechanism of Antioxidant Action
Butylated Hydroxytoluene (BHT)
BHT is a synthetic phenolic antioxidant that functions primarily as a free radical scavenger. Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which sterically hinder its reactivity and prevent it from propagating the oxidative process.
Experimental Protocols for Antioxidant Assays
For researchers planning to evaluate the antioxidant efficacy of this compound and compare it with BHT, the following are detailed methodologies for commonly used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of the test compounds (this compound and BHT) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution at various concentrations.
-
Add the DPPH solution to each well or tube. Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate or tubes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically at 734 nm.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ radical by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a set period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[4]
-
Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to the FRAP reagent.
-
Include a reagent blank containing the solvent instead of the sample.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[4]
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.
-
Signaling Pathway and Experimental Workflow Visualization
While no specific signaling pathways have been elucidated for this compound, BHT has been shown to influence cellular signaling pathways, although this is not its primary antioxidant mechanism. For instance, some studies have investigated its effects on pathways like the MAPK signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.
Below are diagrams illustrating the general mechanism of phenolic antioxidants and a typical experimental workflow for an in vitro antioxidant assay.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Caption: Typical experimental workflow for the DPPH antioxidant assay.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of various substituted phenols, drawing on experimental data from multiple studies. The information is intended to assist researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in understanding the structure-activity relationships of this important class of compounds and to guide future research.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of substituted phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC). The following tables summarize the reported antimicrobial activities of several substituted phenols against a range of pathogenic bacteria.
Table 1: Minimum Inhibitory Concentrations (mM) of Naturally Occurring Phenols and Their Derivatives
| Compound | Derivative | S. epidermidis (Planktonic MIC) | P. aeruginosa (Planktonic MIC) |
| Thymol (1a) | - | - | - |
| 2-allyl thymol (1b) | Lower than parent | Lower than parent | |
| Carvacrol (2a) | - | - | - |
| 2-allyl carvacrol (2b) | Lower than parent | Lower than parent | |
| Eugenol (3a) | - | - | - |
| ortho eugenol (3b) | Similar to parent | - | |
| Guaiacol (3c) | - | > 1.7 mM | > 15.6 mM |
Note: Specific MIC values were presented graphically in the source material; this table reflects the comparative potencies as described. Allyl derivatives generally showed statistically significant lower MICs than their parent compounds against planktonic cells[1].
Table 2: Minimum Lethal Concentrations (MLC) of Substituted Phenols
| Compound | E. coli | P. aeruginosa | S. aureus | E. faecalis |
| 4-Pentylphenol | High Activity | High Activity | High Activity | High Activity |
| 4-Hexylphenol | High Activity | High Activity | High Activity | High Activity |
Note: The study indicated that an increase in the alkyl chain length of substituted phenols generally led to an increase in antimicrobial activity up to a certain point, after which the activity began to decrease[2]. 4-Pentylphenol and 4-hexylphenol exhibited the highest partition coefficients and significant antimicrobial activity[2].
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial activity of substituted phenols.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. A common method is the broth microdilution assay performed in 96-well plates.[1]
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 10^6-10^7 CFU/mL) is prepared from an overnight culture.[1]
-
Serial Dilutions: The test compounds (substituted phenols) are serially diluted in a suitable broth medium within the wells of a 96-well microtiter plate. A negative control (broth only) and a positive control (broth with inoculum, no compound) are included.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Lethal Concentration (MLC)
The MLC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Exposure: A standardized bacterial suspension (e.g., 2–6 ×10^8 cfu/mL) is exposed to various concentrations of the antimicrobial agent in a suitable liquid medium for a defined period (e.g., 1 hour).[2][3]
-
Sampling and Plating: After the exposure time, an aliquot from each concentration is removed, serially diluted, and plated onto agar plates.
-
Incubation: The plates are incubated to allow for the growth of surviving bacteria.
-
Colony Counting: The number of colony-forming units (CFU) is counted for each concentration.
-
Determination of MLC: The MLC is defined as the lowest concentration of the agent that results in a significant reduction (e.g., a 7-log reduction) in the number of viable bacteria compared to the initial inoculum.[2][3]
Mechanisms of Antimicrobial Action
Substituted phenols exert their antimicrobial effects through a multi-targeted approach, primarily involving the disruption of the bacterial cell structure and function.[4][5]
The primary mechanisms include:
-
Cell Membrane Disruption: Phenolic compounds, particularly lipophilic ones like thymol and carvacrol, can insert into the bacterial cell membrane, altering its fluidity and integrity.[1][4] This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in cell lysis.[1][4]
-
Protein Denaturation and Enzyme Inhibition: Phenols can form hydrogen bonds with proteins, leading to their denaturation and the inhibition of essential enzymatic functions necessary for microbial survival.[4]
-
Reduced ATP Synthesis: By disrupting the cytoplasmic membrane and its associated ion gradients, phenols can inhibit ATP synthesis, depriving the cell of energy.[1][5]
-
Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which cause damage to DNA, lipids, and proteins.[4]
-
Interference with Quorum Sensing: Certain phenols can disrupt bacterial cell-to-cell communication systems (quorum sensing), which are crucial for the formation of biofilms and the expression of virulence factors.[4][6]
Visualizations
Experimental Workflow for Antimicrobial Activity Screening
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance of Antioxidants: A Comparative Guide to 2-Cyclohexyl-5-methylphenol Combinations
For researchers, scientists, and drug development professionals, understanding the synergistic interplay of antioxidants is paramount in the quest for more effective therapeutic and preventative strategies against oxidative stress-related pathologies. This guide provides a comprehensive comparison of the synergistic antioxidant effects of 2-Cyclohexyl-5-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), with other prominent antioxidant compounds. We delve into the quantitative data from experimental studies, detail the methodologies employed, and visualize the underlying mechanisms of action.
Unveiling the Synergy: A Quantitative Comparison
The efficacy of an antioxidant is often measured by its ability to scavenge free radicals, a property quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant potency. When combined, certain antioxidants exhibit a synergistic effect, where their combined potency is greater than the sum of their individual effects. The following tables summarize the quantitative data from studies evaluating the synergistic antioxidant activity of BHT in combination with other compounds.
One key method for quantifying synergy is the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
Table 1: Synergistic Antioxidant Activity of BHT and Quercetin (DPPH Assay)
| Compound/Combination (Ratio) | IC50 (µg/mL) | Combination Index (CI) | Interaction |
| BHT | 171.7 ± 8.2 | - | - |
| Quercetin | 89.7 ± 4.3 | - | - |
| BHT:Quercetin (3:1) | - | > 1 | Antagonism |
| BHT:Quercetin (1:1) | - | > 1 | Antagonism |
| BHT:Quercetin (1:3) | - | > 1 | Antagonism |
| BHT:Quercetin (1:5) | - | < 1 | Synergism |
| BHT:Quercetin (1:10) | - | > 1 | Antagonism |
Data sourced from Zapata-Morales, J.R., et al.[1]
Table 2: Comparative Antioxidant Activity of BHT with other Synthetic and Natural Antioxidants
While direct synergistic studies with quantitative CI values are not always available, comparative studies of antioxidant activity provide valuable insights.
| Antioxidant | Assay | IC50 or Activity Metric | Source |
| BHT | DPPH | IC50: 23 mg/L | [2] |
| BHA | DPPH | - | - |
| TBHQ | DPPH | - | - |
| α-Tocopherol (Vitamin E) | - | - | - |
| Ascorbic Acid (Vitamin C) | DPPH | - | - |
Further research is required to populate the comparative data for BHA, TBHQ, α-Tocopherol, and Ascorbic Acid with consistent experimental parameters for a direct comparison.
The Science Behind the Synergy: Experimental Protocols
The quantitative data presented is derived from rigorous experimental assays. Understanding these methodologies is crucial for interpreting the results and designing future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol. The solution exhibits a deep violet color.
-
Sample Preparation: The antioxidant compounds (BHT, quercetin, etc.) and their combinations are dissolved in an appropriate solvent to create a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions. A control sample containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% of the DPPH radicals are scavenged.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, a series of concentrations of the antioxidant samples are prepared.
-
Reaction and Measurement: A small volume of the antioxidant sample is added to a larger volume of the diluted ABTS•+ solution. The decrease in absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance at 734 nm is calculated relative to a control. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]
Visualizing the Mechanisms of Antioxidant Synergy
The synergistic effects observed are not merely a statistical outcome but are rooted in specific biochemical interactions. Using the Graphviz DOT language, we can visualize these mechanisms.
Regeneration of a Primary Antioxidant
A common mechanism for synergy involves one antioxidant regenerating another, more potent one. For instance, studies have shown that BHT can regenerate Butylated Hydroxyanisole (BHA) from its phenoxyl radical, allowing BHA to continue its radical scavenging activity.[6]
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 2-Cyclohexyl-5-methylphenol by Titration and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of classical and modern analytical techniques for validating the purity of 2-Cyclohexyl-5-methylphenol. We present detailed experimental protocols for titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), supported by comparative data to assist researchers in selecting the optimal method for their specific analytical needs.
Introduction
This compound is a substituted phenol derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this compound is a critical parameter that can significantly impact reaction yields, impurity profiles, and the safety and efficacy of the final products. Therefore, robust and accurate analytical methods for purity determination are essential. This guide compares the utility of a classic wet chemistry technique, bromometric titration, with two instrumental chromatographic methods, HPLC and GC.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput, and available instrumentation. Titration offers a cost-effective and straightforward approach for quantifying the phenolic content, while chromatographic techniques provide a more detailed impurity profile.
| Technique | Principle | Information Provided | Common Impurities Detected | Advantages | Limitations |
| Bromometric Titration | Redox reaction where phenol is brominated, and the excess bromine is back-titrated. | Overall phenolic content (% purity as phenol). | Other phenol-like impurities that react with bromine. | Cost-effective, simple instrumentation, high precision for bulk analysis. | Non-specific, may overestimate purity if reactive impurities are present, lower sensitivity. |
| HPLC-UV | Separation based on polarity using a reversed-phase column with UV detection. | Purity (% area), retention time, detection of non-volatile impurities. | Starting materials, isomers, by-products of synthesis. | High resolution, good for non-volatile or thermally labile compounds, widely available. | Requires more expensive instrumentation and solvents, method development can be time-consuming. |
| GC-FID | Separation based on boiling point and polarity using a capillary column with Flame Ionization Detection. | Purity (% area), retention time, detection of volatile impurities. | Volatile starting materials, residual solvents, volatile by-products. | High sensitivity for volatile compounds, fast analysis times. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
Experimental Data Summary
The following table summarizes representative data obtained from the analysis of a batch of this compound using the three described methods.
| Analytical Method | Parameter | Result |
| Bromometric Titration | Purity (as is) | 98.5% |
| HPLC-UV | Main Peak Area % | 98.2% |
| Known Impurity 1 | 0.8% | |
| Known Impurity 2 | 0.5% | |
| Unknown Impurities | 0.5% | |
| GC-FID | Main Peak Area % | 98.3% |
| Known Impurity 1 | 0.7% | |
| Volatile Impurity | 0.4% | |
| Unknown Impurities | 0.6% |
Experimental Protocols
Bromometric Titration
This method is based on the reaction of the phenol with an excess of a standardized bromine solution. The unreacted bromine is then determined by adding potassium iodide, which is oxidized to iodine, and the liberated iodine is titrated with a standard solution of sodium thiosulfate.[1][2][3]
Reagents and Solutions:
-
0.1 N Potassium Bromate/Bromide Solution
-
0.1 N Sodium Thiosulfate Solution
-
Potassium Iodide (KI)
-
Concentrated Hydrochloric Acid (HCl)
-
Starch Indicator Solution
-
Sample: Accurately weighed ~150 mg of this compound dissolved in glacial acetic acid.
Procedure:
-
To a 250 mL iodine flask, add 25.0 mL of 0.1 N potassium bromate/bromide solution.
-
Add 50 mL of water and 5 mL of concentrated HCl.
-
Immediately add the prepared sample solution to the flask.
-
Stopper the flask and allow it to stand for 15 minutes in the dark, with occasional swirling.
-
Carefully add 10 mL of potassium iodide solution and reseal the flask.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate until the solution becomes a pale yellow.
-
Add 2 mL of starch indicator solution, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the percentage purity using the difference in the volume of sodium thiosulfate consumed for the blank and the sample.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for separating this compound from its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
Gas Chromatography (GC)
GC is an excellent method for assessing the purity and detecting volatile impurities in this compound. Commercial grades of this compound are often tested for purity using GC.[1]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm)
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
Visualizations
Caption: Workflow for the purity validation of this compound by bromometric titration.
Caption: Logical relationship between the analytical techniques and the type of purity information obtained.
Conclusion
For the routine quality control of this compound where a rapid and cost-effective assessment of the total phenolic content is required, bromometric titration is a suitable method. However, for a more comprehensive understanding of the impurity profile, which is crucial in drug development and for regulatory purposes, chromatographic techniques are indispensable. HPLC is the preferred method for analyzing non-volatile impurities and degradation products, while GC is ideal for detecting volatile impurities and residual solvents. The choice of method should be guided by the specific analytical requirements and the information needed about the sample's purity.
References
A Comparative Analysis of the UV Absorption Spectra of Cyclohexylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ultraviolet (UV) absorption spectra of ortho-, meta-, and para-cyclohexylphenol isomers. Understanding the distinct spectral properties of these isomers is crucial for their accurate identification, quantification, and application in various research and development settings, including drug discovery and materials science. This document presents experimental data, outlines the methodology for spectral acquisition, and discusses the structural basis for the observed spectroscopic differences.
Comparison of UV Absorption Data
The position of the cyclohexyl group on the phenol ring significantly influences the electronic transitions and, consequently, the UV absorption characteristics of each isomer. The key spectral data, including the maximum absorption wavelength (λmax) and the molar absorptivity (ε), are summarized in the table below. The data reveals distinct absorption profiles for the three isomers in ethanol.
| Isomer | Structure | λmax 1 (nm) | log(ε) 1 | λmax 2 (nm) | log(ε) 2 | Solvent |
| 2-Cyclohexylphenol (ortho) | Ortho-isomer structure | 216 | 3.8 | 273 | 3.3 | Ethanol |
| 3-Cyclohexylphenol (meta) | Meta-isomer structure | 218 | 3.8 | 274 | 3.3 | Ethanol |
| 4-Cyclohexylphenol (para) | Para-isomer structure | 225 | 4.0 | 278 | 3.3 | Ethanol |
Interpretation of Spectral Data
The UV absorption spectra of phenols are primarily due to π → π* electronic transitions within the benzene ring. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring.
In the case of cyclohexylphenol isomers, the cyclohexyl group acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of the absorption. The observed differences in λmax among the ortho, meta, and para isomers can be attributed to a combination of electronic and steric effects.
The para-isomer (4-cyclohexylphenol) exhibits the most significant bathochromic (red) shift in its primary absorption band (λmax 1 = 225 nm) and a slightly higher molar absorptivity. This is likely due to the direct conjugation of the cyclohexyl group with the phenolic hydroxyl group through the benzene ring, which facilitates the electronic transition.
The ortho- (2-cyclohexylphenol) and meta- (3-cyclohexylphenol) isomers show very similar absorption maxima (216 nm and 218 nm, respectively) and molar absorptivities. The ortho-isomer's spectral properties might be influenced by steric hindrance between the bulky cyclohexyl group and the adjacent hydroxyl group, which could affect the planarity of the molecule and slightly alter the electronic transitions compared to the para-isomer. The meta-isomer, with the cyclohexyl group positioned further from the hydroxyl group, exhibits minimal steric hindrance but also less direct electronic interaction, resulting in a spectrum similar to the ortho-isomer.
The secondary, less intense absorption band (λmax 2) observed around 273-278 nm in all three isomers is characteristic of the benzene ring and shows less pronounced shifts between the isomers.
Experimental Workflow
The following diagram illustrates the typical workflow for obtaining the UV absorption spectra of the cyclohexylphenol isomers.
Comparative Guide to the In Vitro Antioxidant Activity of 2-Cyclohexyl-5-methylphenol and Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
The antioxidant capacity is evaluated using data from three standard in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Detailed experimental protocols for these assays are provided to support further research and aid in the design of new comparative studies.
Data Presentation: Comparative Antioxidant Activity
The efficacy of an antioxidant is commonly expressed by its IC50 value (the concentration required to scavenge 50% of the free radicals) or its Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant potency. The following tables summarize available data for comparator compounds.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 (µg/mL) | Comments | Source(s) |
| Carvacrol | 249.09 ± 9.04 | - | [1] |
| 107.88 ± 4.46 | - | [1] | |
| Thymol | 161.02 ± 6.89 | Demonstrated better activity than carvacrol in this study. | [1] |
| Thymol/Carvacrol Mix (1:1) | 43.82 ± 2.41 | The mixture showed significantly higher activity, suggesting a synergistic effect. | [1][2] |
| BHT | ~68.03 µM/mL | Value for a BHT analog, reported to be stronger than BHT itself. | [3] |
| Ascorbic Acid (Standard) | 188.24 ± 6.46 | - | [1] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | ABTS IC50 (µg/mL) | Comments | Source(s) |
| Carvacrol | 125.31 ± 6.25 | Less effective than Thymol in this assay. | [1] |
| Thymol | - | Data not specified in this format in the cited source, but generally shows potent activity. | [4] |
| Thymol/Carvacrol Mix (1:1) | 23.29 ± 0.71 | The mixture's activity surpassed that of the individual components and the standard. | [1][2] |
| Ascorbic Acid (Standard) | 25.20 ± 3.06 | - | [1] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Antioxidant Capacity | Comments | Source(s) |
| Carvacrol | 3.535 ± 0.127 mmol TE/g | Showed the highest activity among the individual isomers. | [1] |
| Thymol | 2.341 ± 0.009 mmol TE/g | - | [1] |
| Thymol/Carvacrol Mix (1:1) | Not specified | An antagonistic effect was unexpectedly observed in the ORAC assay, a similar method. | [1] |
Note: Direct FRAP values for the mixture were not available in the cited literature. TE/g = Trolox Equivalents per gram.
Experimental Protocols & Methodologies
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods found in the literature and serve as a reference for comparative experimental design.
DPPH Radical Scavenging Assay
This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., 2-Cyclohexyl-5-methylphenol, analogs, standards) in methanol.
-
Reaction: Add 50 µL of each sample concentration to 2.95 mL of the methanolic DPPH solution.
-
Incubation: Vortex the mixtures thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is used as the control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay
This assay evaluates the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), leading to decolorization.
Protocol:
-
ABTS Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).
-
Reaction: Mix 1 mL of the test sample at each concentration with 1 mL of the ABTS•+ working solution.
-
Measurement: After 7 minutes of incubation, measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.[6]
Caption: Workflow for the ABTS radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test sample and a standard (e.g., FeSO₄ or Trolox).
-
Reaction: Add a small volume of the sample or standard (e.g., 200 µL) to a larger volume of the FRAP reagent (e.g., 1.8 mL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of Fe²⁺. Results are typically expressed as µmol Fe²⁺ equivalents per gram of the sample.
Caption: Workflow for the FRAP assay.
Concluding Remarks
While direct experimental validation for this compound is pending, the data from its structural analogs, carvacrol and thymol, suggest it likely possesses significant antioxidant properties. The key structural feature—a hydroxyl group attached to a benzene ring—is fundamental to the radical-scavenging ability of phenolic compounds. The bulky cyclohexyl group may introduce steric effects that could influence its interaction with free radicals compared to the isopropyl groups of carvacrol and thymol.
Interestingly, the synergistic effect observed when combining thymol and carvacrol highlights the complex nature of antioxidant interactions.[1] This suggests that the precise positioning of alkyl groups on the phenol ring can significantly impact activity. Further research involving direct, parallel testing of this compound against these analogs using standardized protocols is necessary to definitively establish its antioxidant efficacy and potential applications.
References
- 1. Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pro-oxidant/antioxidant role of carvacrol, thymol and their mixture in the intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Cyclohexylphenols as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of cyclohexylphenol derivatives, supported by available experimental data and detailed methodologies for key assays. The structure-activity relationship (SAR) is explored to elucidate the chemical features crucial for their antioxidant efficacy.
Introduction to Cyclohexylphenols as Antioxidants
Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating oxidative stress by scavenging free radicals. Their mechanism of action primarily involves donating a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized through resonance delocalization of the unpaired electron across the aromatic ring.
Cyclohexylphenols, characterized by a phenol ring substituted with one or more cyclohexyl groups, are of significant interest due to their unique lipophilic nature conferred by the cyclohexyl moiety. This feature can influence their solubility and localization within biological systems, potentially enhancing their antioxidant efficacy in lipid-rich environments such as cell membranes. The structure-activity relationship of these compounds is governed by the number and position of hydroxyl and cyclohexyl groups, as well as the presence of other substituents on the aromatic ring.
Key Structural Features Influencing Antioxidant Activity
The antioxidant capacity of cyclohexylphenols is intricately linked to several structural features. Understanding these relationships is pivotal for the design of novel and more potent antioxidant agents.
-
Phenolic Hydroxyl Group: The presence of the -OH group is paramount for antioxidant activity, as it is the primary hydrogen donor.
-
Cyclohexyl Substituent: The cyclohexyl group increases the lipophilicity of the molecule, which can enhance its solubility in nonpolar environments and its interaction with lipid-based radicals. The position of the cyclohexyl group (ortho, meta, or para to the hydroxyl group) can influence the steric hindrance around the hydroxyl group, thereby affecting its reactivity.
-
Steric Hindrance: Bulky groups, such as cyclohexyl groups, positioned ortho to the hydroxyl group can provide steric hindrance. This can increase the stability of the resulting phenoxyl radical by preventing dimerization and other side reactions, thus enhancing the overall antioxidant activity.
-
Electron-Donating Groups: Additional electron-donating substituents on the aromatic ring can further stabilize the phenoxyl radical through resonance, thereby increasing the antioxidant capacity.
Caption: Key structural determinants of cyclohexylphenol antioxidant activity.
Comparative Antioxidant Activity Data
| Compound Name | Structure | Assay | IC50 (µM) | Reference |
| Phenol | DPPH | >1000 | General Knowledge | |
| 4-Cyclohexylphenol | DPPH | ND | ||
| 2-Cyclohexylphenol | DPPH | ND | ||
| 2,6-Dicyclohexylphenol | DPPH | ND | ||
| 2,6-Di-tert-butylphenol | DPPH | ~50 | [1] | |
| Butylated Hydroxytoluene (BHT) | DPPH | ~45 | General Knowledge |
ND : No data found in the searched literature for a direct, comparable value.
Note: The lack of consistent, directly comparable data for a series of cyclohexylphenols highlights a gap in the current research landscape and an opportunity for future investigation.
Experimental Protocols for Antioxidant Activity Assays
The following are detailed, generalized protocols for two of the most common in vitro antioxidant assays used to evaluate phenolic compounds. Researchers should optimize these protocols based on their specific compounds and laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This change is measured spectrophotometrically at approximately 517 nm.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (cyclohexylphenol derivatives)
-
Positive control (e.g., Trolox, Ascorbic Acid, or BHT)
-
Spectrophotometer (capable of measuring absorbance at 517 nm)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The concentration should be adjusted so that the initial absorbance at 517 nm is approximately 1.0. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the cyclohexylphenol derivatives and the positive control in methanol to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.
-
Prepare a blank containing only the solvent.
-
Prepare a control sample containing the solvent and the DPPH solution.
-
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The change in absorbance is measured at a longer wavelength, typically 734 nm, which reduces interference from colored compounds.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds (cyclohexylphenol derivatives)
-
Positive control (e.g., Trolox)
-
Spectrophotometer (capable of measuring absorbance at 734 nm)
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS•+ Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the cyclohexylphenol derivatives and the positive control in a suitable solvent.
-
Assay:
-
In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Prepare a blank and a control as in the DPPH method.
-
-
Incubation: Mix and incubate at room temperature for a set time (e.g., 6-10 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value using the same formulas as for the DPPH assay.
Experimental Workflow for Antioxidant Screening
The following diagram illustrates a typical workflow for the synthesis and antioxidant evaluation of novel cyclohexylphenol derivatives.
References
Assessing the Biocompatibility of 2-Cyclohexyl-5-methylphenol for Medical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of materials for medical devices and applications is a critical process governed by stringent biocompatibility requirements. This guide provides a comparative assessment of 2-Cyclohexyl-5-methylphenol, a phenolic compound with potential utility in medical-grade polymers, against other commonly used alternatives. The objective is to present available data on their performance, supported by experimental context, to aid in material selection and risk assessment.
Introduction to this compound
This compound, also known as 6-Cyclohexyl-m-cresol, is a substituted phenol. While its primary applications are not extensively documented in the medical field, its chemical structure suggests potential use as an antioxidant or a building block in the synthesis of other compounds for medical-grade polymers. Antioxidants are crucial in preventing the degradation of polymers during processing and throughout the lifecycle of a medical device, thereby maintaining its integrity and safety.
However, the biocompatibility of any substance intended for medical use must be rigorously evaluated according to international standards, such as the ISO 10993 series. This evaluation encompasses a range of potential biological effects, including cytotoxicity, genotoxicity, and systemic toxicity.
Comparative Analysis of Biocompatibility Data
Table 1: Comparison of General Safety and Biocompatibility Data
| Compound | Type | Available Biocompatibility/Safety Data | Potential Medical Applications |
| This compound | Substituted Phenol | GHS Hazard Statements: Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.[1][2] Biocompatibility Data: No specific ISO 10993 data publicly available. | Potential antioxidant in medical polymers. |
| Ethanox® 330 | Hindered Phenolic Antioxidant | Acute Oral LD50 (rat): >15 g/kg (relatively harmless).[3] Skin Contact: Practically nontoxic by absorption and no more than slightly irritating.[3] FDA Status: Allowed in all polymers for food contact applications under 21 CFR, §178.2010.[3] | Stabilizer for plastics, resins, elastomers, and waxes in demanding long-term applications.[3][4] |
| Irganox® 1076 | Hindered Phenolic Antioxidant | Leaching: Low volatility and high resistance to extraction.[5][6] Long-term Biocompatibility: A study on explanted cardiac leads showed that the chemical profile of Irganox 1076 did not change over the implanted lifecycle, suggesting stable biocompatibility.[7] FDA Status: Approved in many countries for use in food contact applications.[8] | Stabilizer for polyolefins, polyurethanes, elastomers, and adhesives used in medical devices.[5][8] |
| Wingstay® L | Polymeric Hindered Phenol | General: High activity and very low volatility.[9][10] Safety: Suspected of damaging the unborn child.[11] Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[11] | Antioxidant for natural and synthetic rubbers and latices used in products like surgical gloves and other medical products.[10][12] |
| Santonox® R | Sulfur-containing Hindered Phenol | General: Non-staining and non-discoloring.[13] FDA Status: Approved for food package use.[13] | Antioxidant for various resins, with potential use in materials for medical packaging.[13] |
Disclaimer: The data presented is based on available public information and may not be exhaustive. A complete biocompatibility assessment as per ISO 10993 is crucial before considering any of these materials for a specific medical application.
Key Biocompatibility Assessment Pathways
A thorough evaluation of a material's biocompatibility involves a series of tests as outlined in the ISO 10993 standards. The initial and most critical tests include assessments for cytotoxicity, sensitization, irritation, and genotoxicity.
Figure 1: Initial Biocompatibility Assessment Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of biocompatibility. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (ISO 10993-5)
This test evaluates the potential of a material to cause cellular damage.
-
Cell Culture: L929 mouse fibroblast cells are commonly used and cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.
-
Extract Preparation: The test material is incubated in the cell culture medium for a specified period (e.g., 24 hours at 37°C) to create an extract, as per ISO 10993-12.
-
Cell Treatment: The prepared extract is applied to a confluent monolayer of L929 cells. A negative control (culture medium only) and a positive control (e.g., 0.5% phenol solution) are included.[14]
-
Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Cell viability is quantified using an assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optical density is measured, and the percentage of viable cells is calculated relative to the negative control.
-
Interpretation: A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Figure 2: Workflow for In Vitro Cytotoxicity Testing.
Bacterial Reverse Mutation Assay (Ames Test) for Genotoxicity
This assay is used to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the genes required for histidine or tryptophan synthesis, respectively.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a minimal amount of histidine or tryptophan.
-
Incubation: The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Figure 3: Conceptual Pathway of the Ames Test.
Conclusion and Recommendations
The available data on this compound is insufficient to make a definitive assessment of its biocompatibility for medical applications. Its GHS hazard classification warrants a cautious approach and necessitates comprehensive testing. In contrast, alternative phenolic antioxidants such as Ethanox® 330 and Irganox® 1076 have a more established history of use and some publicly available safety and biocompatibility data, including FDA food contact approvals, which can be a favorable starting point for a biocompatibility assessment for a medical device.
For any new material being considered for medical applications, including this compound, a thorough biocompatibility evaluation following the ISO 10993 standards is imperative. This should begin with in vitro cytotoxicity and genotoxicity testing. The selection of an appropriate antioxidant should be based on a risk assessment that considers the specific polymer, manufacturing processes, intended use of the medical device, and the nature and duration of patient contact.
References
- 1. This compound | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1596-13-0 | TCI AMERICA [tcichemicals.com]
- 3. akrochem.com [akrochem.com]
- 4. chempoint.com [chempoint.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. santplas.com [santplas.com]
- 7. researchgate.net [researchgate.net]
- 8. polivinilplastik.com [polivinilplastik.com]
- 9. What is WINGSTAY L? A High-Efficiency Phenolic Antioxidant [hjd-chem.com]
- 10. Buy Wingstay L | Wingstay L Price | Rayeneh Group [rayeneh.com]
- 11. harwick.com [harwick.com]
- 12. raywaychem.com [raywaychem.com]
- 13. Antioxidant Santonox ,CAS NO.:96-69-5 Manufacturer & Supplier [scienoc.com]
- 14. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyclohexyl-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide presents hypothetical, yet representative, experimental protocols and performance data to illustrate the cross-validation process.
Comparison of Analytical Method Performance
The choice between GC-MS and LC-MS often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and throughput. The following table summarizes key performance parameters that should be evaluated during a cross-validation study.
| Validation Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL | Reportable |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | 0.3 ng/mL | Signal-to-noise > 10 |
| Accuracy (% Bias) | -5.8% to 4.5% | -3.2% to 2.8% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 10% | < 7% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 85 - 95% | 92 - 102% | Consistent and reproducible |
| Matrix Effect | Minimal after derivatization | Present but compensated by IS | Within acceptable limits |
Experimental Protocols
Detailed and harmonized protocols are fundamental for a successful cross-validation. Below are representative protocols for the analysis of 2-Cyclohexyl-5-methylphenol using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
To 100 µL of the sample matrix (e.g., plasma, formulation buffer), add an appropriate internal standard (IS), such as a deuterated analog of this compound.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes, followed by centrifugation at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 25°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the IS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
To 50 µL of the sample matrix, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and its IS.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process for method selection.
Benchmarking Stabilizer Performance: A Comparative Guide to 2-Cyclohexyl-5-methylphenol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of 2-Cyclohexyl-5-methylphenol as a stabilizer, comparing it against established alternatives such as Butylated Hydroxytoluene (BHT) and Irganox 1076. Due to the limited availability of public data on this compound, this document serves as a practical guide with detailed experimental protocols to enable researchers to generate their own comparative data. The provided data for BHT and Irganox 1076 will serve as a valuable baseline for these evaluations.
Comparative Performance Data
The following tables summarize key performance indicators for antioxidant activity and thermal stability for the benchmark stabilizers. Researchers can use the provided experimental protocols to populate the data for this compound.
Antioxidant Activity
The antioxidant activity is a crucial measure of a stabilizer's ability to prevent oxidative degradation. The IC50 value, the concentration of a substance required to inhibit a specific biological or biochemical function by 50%, is a standard metric for this purpose. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | This compound | Butylated Hydroxytoluene (BHT) | Irganox 1076 |
| DPPH Radical Scavenging (IC50) | Data to be determined | 104.74 - 202.35 µg/mL[1] | Data to be determined |
| ABTS Radical Scavenging (IC50) | Data to be determined | Data to be determined | Data to be determined |
Thermal Stability
Thermal stability is critical for stabilizers used in applications involving high temperatures, such as in drug formulation processes. Thermogravimetric Analysis (TGA) is a common technique to assess this property.
| Thermal Analysis | This compound | Butylated Hydroxytoluene (BHT) | Irganox 1076 |
| Decomposition Onset (TGA) | Data to be determined | ~100-120 °C[2][3] | 1% weight loss at 230 °C[4][5][6] |
| 10% Weight Loss (TGA) | Data to be determined | ~200 °C[7] | 288 °C[4][5][6] |
Mechanism of Action: The Role of Phenolic Antioxidants
Phenolic antioxidants, including this compound, BHT, and Irganox 1076, primarily function as stabilizers by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This action terminates the chain reactions of oxidation that can degrade active pharmaceutical ingredients (APIs) and other sensitive materials.
Beyond direct radical scavenging, phenolic antioxidants can also modulate cellular signaling pathways involved in oxidative stress response, a critical consideration in drug development. One of the most important of these is the Keap1-Nrf2 pathway.[8][9] Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or certain phenolic compounds, Nrf2 is released and translocates to the nucleus, where it activates the expression of a suite of antioxidant and detoxification genes.[8][10][11] This cellular defense mechanism can contribute to the overall stability and efficacy of a drug product.
General mechanism of radical scavenging by phenolic antioxidants.
Activation of the Keap1-Nrf2 pathway by phenolic antioxidants.
Experimental Protocols
To facilitate a direct and accurate comparison, the following detailed experimental protocols for key performance assays are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a stabilizer to donate a hydrogen atom and scavenge the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound, BHT, Irganox 1076)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds and positive control in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solutions to obtain a range of concentrations.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds, positive control, and methanol (as a blank) to separate wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a stabilizer to reduce the pre-formed ABTS radical cation.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the resulting ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Prepare serial dilutions of the test compounds and positive control.
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of each dilution to separate wells.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition plot.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition temperatures.
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the stabilizer (typically 5-10 mg) into a TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Set the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) and flow rate.
-
Program the temperature ramp (e.g., 10 °C/min) over the desired temperature range (e.g., 25 °C to 600 °C).
-
-
Analysis:
-
Run the TGA experiment.
-
The instrument will record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 1%, 5%, 10%).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on melting points, glass transitions, and oxidative stability (Oxidative Induction Time - OIT).
Instrument:
-
Differential Scanning Calorimeter
Procedure (for OIT):
-
Sample Preparation:
-
Accurately weigh a small amount of the stabilizer (typically 3-5 mg) into a DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a specific isothermal temperature under an inert atmosphere (e.g., nitrogen).
-
Once the temperature has stabilized, switch the gas to an oxidizing atmosphere (e.g., air or oxygen).
-
-
Analysis:
-
The instrument will record the heat flow as a function of time. The onset of oxidation is marked by a sharp exothermic peak.
-
-
Data Analysis:
-
The Oxidative Induction Time (OIT) is the time from the introduction of the oxidizing gas to the onset of the exothermic peak. A longer OIT indicates greater oxidative stability.
-
By following these standardized protocols, researchers can generate robust and comparable data to effectively benchmark the performance of this compound against other stabilizers, aiding in the selection of the most appropriate compound for their specific drug development and formulation needs.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 5. santplas.com [santplas.com]
- 6. download.basf.com [download.basf.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Cyclohexyl-5-methylphenol: A Procedural Guide
For researchers and scientists in the fast-paced environment of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Cyclohexyl-5-methylphenol, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity (oral) | H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Skin irritation | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Empty Containers:
3. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[7]
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Harmful," "Irritant").
-
4. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[7]
-
Segregate the waste container from incompatible chemicals.[4]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. This compound | 1596-13-0 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C13H18O | CID 1538498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1596-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
